METTL3-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H20N2O8 |
|---|---|
Poids moléculaire |
584.5 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-5-[3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C34H20N2O8/c37-21-8-4-19(5-9-21)35-31(39)27-14-12-25(17-29(27)33(35)41)43-23-2-1-3-24(16-23)44-26-13-15-28-30(18-26)34(42)36(32(28)40)20-6-10-22(38)11-7-20/h1-18,37-38H |
Clé InChI |
HSDZKNKYYOCURE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)O |
Origine du produit |
United States |
Foundational & Exploratory
METTL3-IN-9: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
METTL3-IN-9, also known as compound C3, is an inhibitor of the N6-adenosine-methyltransferase METTL3. METTL3 is the catalytic subunit of the methyltransferase complex responsible for the most abundant internal mRNA modification, N6-methyladenosine (m6A).[1] The m6A modification plays a critical role in regulating mRNA stability, splicing, translation, and degradation, thereby influencing a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[2] Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the available information on the mechanism of action of this compound.
Biochemical and Cellular Activity
This compound has been identified as an inhibitor of METTL3 with demonstrated anti-proliferative activity in cancer cell lines.
Quantitative Data
The following table summarizes the reported cellular IC50 values for this compound.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| PC-9 | Lung Cancer | CCK-8 | 216.3 | [1] |
| NCI-H1975 | Lung Cancer | CCK-8 | 180.2 | [1] |
Note: The reported IC50 values are approximately three-fold greater than those of the positive control METTL3 inhibitor, STM2457, in the same study.[1]
Mechanism of Action
METTL3 inhibitors, in general, function by binding to the active site of the METTL3 enzyme, thereby preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to adenosine residues on mRNA.[2] This leads to a global reduction in m6A levels, which in turn alters the expression of genes involved in critical cellular processes.[2]
Signaling Pathways Modulated by METTL3 Inhibition
While specific signaling pathways affected by this compound have not been detailed in the available literature, the inhibition of METTL3 is known to impact several key signaling cascades.
-
PI3K/AKT Signaling Pathway: METTL3 inhibition has been shown to suppress the PI3K/AKT signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[3]
-
Interferon Response: Inhibition of METTL3 can lead to the formation of double-stranded RNA (dsRNA), triggering a cell-intrinsic interferon response.[4] This can enhance anti-tumor immunity.[4]
-
TGF-β Signaling: METTL3 overexpression is linked to the activation of the pro-fibrotic TGF-β signaling pathway.[5] Inhibition of METTL3 may therefore attenuate TGF-β-mediated effects.[5]
-
NF-κB Signaling: The NF-κB pathway, a key regulator of inflammation, can be influenced by METTL3 activity.[5]
Experimental Protocols
Cell Proliferation Assay (CCK-8)
The anti-proliferative activity of this compound was determined using a Cell Counting Kit-8 (CCK-8) assay.[1] The following is a general protocol for such an assay.
-
Cell Seeding: Seed lung cancer cells (e.g., PC-9 or NCI-H1975) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Pre-incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Add 10 µL of varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated from the dose-response curve.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by METTL3 inhibition.
Experimental Workflow
Caption: Workflow for the CCK-8 cell proliferation assay.
References
- 1. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Function of METTL3 Inhibition
Introduction
Methyltransferase-like 3 (METTL3) is the catalytic subunit of the primary N6-adenosine-methyltransferase complex in eukaryotes. This complex is responsible for the most abundant internal modification of messenger RNA (mRNA), known as N6-methyladenosine (m6A). The m6A modification is a dynamic and reversible process that plays a pivotal role in regulating various aspects of RNA metabolism, including splicing, stability, translation, and degradation.[1] Dysregulation of METTL3 and the m6A pathway has been implicated in the pathogenesis of numerous diseases, most notably various forms of cancer.[2][3][4] Consequently, the development of small molecule inhibitors targeting METTL3 has emerged as a promising therapeutic strategy. This guide provides a comprehensive overview of the function of METTL3 inhibitors, detailing their mechanism of action, downstream effects, and the experimental methodologies used for their evaluation. While information on a specific compound designated "METTL3-IN-9" is not available in the public domain, this document will serve as a technical guide to the function of METTL3 inhibitors in general, based on existing research with other tool compounds.
Mechanism of Action of METTL3 Inhibitors
METTL3 inhibitors function by directly targeting the enzymatic activity of the METTL3 protein.[1] These small molecules typically bind to the active site of METTL3, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to adenosine residues on target mRNA molecules.[1] This inhibition leads to a global reduction in m6A levels across the transcriptome, which in turn alters the expression of genes involved in critical cellular processes such as cell growth, proliferation, differentiation, and apoptosis.[1][2] The inhibition can be designed to be selective and reversible, allowing for precise control over the m6A methylation process.[1]
Downstream Cellular and Physiological Effects of METTL3 Inhibition
The inhibition of METTL3 and the subsequent reduction in m6A levels trigger a cascade of downstream effects, impacting multiple signaling pathways and cellular functions.
-
Oncogenesis and Tumor Progression: A significant body of research highlights the oncogenic role of METTL3 in various cancers, including colorectal, gastric, and non-small cell lung cancer.[5][6][7] METTL3-mediated m6A modification can enhance the stability and translation of oncogenic transcripts such as MYC, BCL2, and MMP9, thereby promoting cancer cell proliferation, migration, and invasion.[2][5][8] METTL3 inhibitors have been shown to reverse these effects, leading to decreased tumor growth and improved survival in preclinical models.[2]
-
Induction of an Interferon Response: METTL3 inhibition can induce a potent cell-intrinsic interferon response.[9] The reduction in m6A levels can lead to the accumulation of double-stranded RNA (dsRNA), which is sensed by the innate immune system, triggering a type I interferon signaling cascade.[9] This can enhance antitumor immunity by promoting the expression of interferon-stimulated genes (ISGs) and improving antigen presentation, thereby making cancer cells more susceptible to T-cell-mediated killing.[9]
-
Modulation of Signaling Pathways: METTL3 has been shown to influence several key signaling pathways involved in cancer. For instance, it can regulate the PI3K/AKT pathway, the Wnt/β-catenin pathway, and the MAPK signaling pathway.[2][3][6] By inhibiting METTL3, it is possible to modulate the activity of these pathways and thereby impact cancer cell survival and proliferation.
Quantitative Data on METTL3 Inhibitors
The following table summarizes quantitative data for representative METTL3 inhibitors based on available literature.
| Compound | Assay Type | Target Cell Line/System | Potency (IC50) | Effect | Reference |
| Quercetin | In vitro methyltransferase inhibition | MIA PaCa-2 | 2.73 µM | Inhibition of METTL3 methyltransferase activity | [10] |
| Quercetin | Cell proliferation (CCK-8) | MIA PaCa-2 | 73.51 ± 11.22 µM | Inhibition of cell proliferation | [10] |
| Quercetin | Cell proliferation (CCK-8) | Huh7 | 99.97 ± 7.03 µM | Inhibition of cell proliferation | [10] |
| STM2457 | m6A levels | WT U2OS cells | Not specified | 89.8% reduction in m6A after 48h | [11] |
| STM2457 | m6A levels | METTL3 KO U2OS cells | Not specified | 92.1% reduction in m6A after 48h | [11] |
Experimental Protocols
The evaluation of METTL3 inhibitors involves a range of in vitro and in vivo experimental protocols.
In Vitro Assays
-
METTL3 Methyltransferase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of a compound on METTL3's enzymatic activity.
-
Methodology: A typical assay involves incubating recombinant METTL3-METTL14 complex with a substrate RNA, the methyl donor SAM, and the test compound. The formation of m6A is then quantified using LC-MS/MS to determine the m6A/A ratio. A reduction in this ratio in the presence of the compound indicates inhibitory activity.[10]
-
-
Cellular m6A Quantification:
-
Objective: To assess the effect of the inhibitor on global m6A levels in cells.
-
Methodology: Cells are treated with the METTL3 inhibitor for a specified period. Total RNA is then extracted, and the m6A levels are quantified using methods such as LC-MS/MS or an m6A dot blot assay.
-
-
Cell Viability and Proliferation Assays:
-
Objective: To evaluate the impact of METTL3 inhibition on cancer cell growth.
-
Methodology: Cancer cell lines are treated with varying concentrations of the inhibitor. Cell viability can be assessed using assays like the Cell Counting Kit-8 (CCK-8) or MTT assay.[5][10] Proliferation can be measured by EdU incorporation assays.[12]
-
-
Migration and Invasion Assays:
-
Objective: To determine the effect of METTL3 inhibition on the metastatic potential of cancer cells.
-
Methodology: Transwell assays are commonly used, where cells are seeded in the upper chamber of a Boyden chamber with or without a Matrigel coating (for invasion). The number of cells that migrate or invade to the lower chamber in response to a chemoattractant is quantified.[5] Wound healing assays are also employed to assess cell migration.[13]
-
-
Gene and Protein Expression Analysis:
In Vivo Studies
-
Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of METTL3 inhibitors in a living organism.
-
Methodology: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[5] Once tumors are established, the mice are treated with the METTL3 inhibitor or a vehicle control. Tumor volume and weight are monitored over time to assess the compound's efficacy.[5][13] Immunohistochemistry can be performed on tumor tissues to analyze the expression of relevant biomarkers.[5]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METTL3‑mediated N6‑methyladenosine modification of MMP9 mRNA promotes colorectal cancer proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3-Mediated ADAMTS9 Suppression Facilitates Angiogenesis and Carcinogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 11. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. METTL3 as a novel diagnosis and treatment biomarker and its association with glycolysis, cuproptosis and ceRNA in oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Development of METTL3-IN-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
METTL3-IN-9, also identified as compound C3, is a novel small molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3. Its discovery through a hybrid high-throughput virtual screening protocol marks a significant step in the exploration of therapeutic agents targeting epitranscriptomics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for professionals in biomedical research and drug development.
Introduction to METTL3 as a Therapeutic Target
The N6-methyladenosine (m6A) modification is the most prevalent internal methylation of messenger RNA (mRNA) in eukaryotes, playing a crucial role in various aspects of RNA metabolism, including splicing, stability, translation, and degradation. The catalytic engine of this modification is the methyltransferase complex, with METTL3 (Methyltransferase-like 3) serving as the primary enzymatic component. Dysregulation of METTL3 and aberrant m6A levels have been implicated in the pathogenesis of numerous diseases, most notably various forms of cancer. This has positioned METTL3 as a compelling target for therapeutic intervention.
Discovery of this compound (Compound C3)
This compound was identified through a sophisticated hybrid high-throughput virtual screening (HTVS) protocol. This approach combined structure-based virtual screening with geometric deep learning-based algorithms to efficiently screen a proprietary database of compounds. The objective was to identify novel chemical scaffolds with the potential to bind to and inhibit the catalytic activity of METTL3.
Virtual Screening Workflow
The discovery process for this compound involved a multi-step in silico screening cascade designed to narrow down a large chemical library to a manageable number of high-probability candidates for biological testing.
Caption: Discovery workflow for this compound.
Mechanism of Action
This compound functions as a direct inhibitor of the METTL3 enzyme. By binding to the METTL3 protein, it is hypothesized to interfere with the binding of its substrates, S-adenosylmethionine (SAM) and the target RNA, thereby preventing the transfer of a methyl group to the N6 position of adenosine residues on the RNA. The reduction in m6A levels on target transcripts, such as those for oncogenes, can lead to decreased mRNA stability and translation, ultimately resulting in anti-proliferative effects in cancer cells.
Signaling Pathway
The inhibition of METTL3 by this compound is expected to impact downstream cellular processes that are regulated by m6A modification. A simplified representation of the proposed signaling pathway is depicted below.
Caption: Hypothesized signaling pathway of METTL3 inhibition.
Preclinical Data
The initial biological evaluation of this compound was conducted using an in vitro biochemical assay to determine its inhibitory activity against the METTL3-METTL14 methyltransferase complex.
An In-Depth Technical Guide to the METTL3 Inhibitor METTL3-IN-9 and its Target Protein METTL3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The primary catalytic enzyme responsible for this modification is the methyltransferase-like 3 (METTL3) protein. METTL3 functions as the catalytic core of the m6A methyltransferase complex, which also includes METTL14 and other regulatory subunits. Dysregulation of METTL3 activity has been implicated in a wide range of human diseases, most notably in various forms of cancer, where it often acts as an oncogene.[1][2] This has led to significant interest in the development of small molecule inhibitors targeting METTL3 as a potential therapeutic strategy.[1]
This technical guide provides a comprehensive overview of the METTL3 target protein and a representative inhibitor, METTL3-IN-9. While specific data for a compound explicitly named "this compound" is limited in publicly available literature, this guide will utilize data from a well-characterized, potent, and selective METTL3 inhibitor, UZH1a, which serves as an exemplary model for understanding the biochemical and cellular activity of METTL3 inhibitors.[3][4][5] this compound is identified as a METTL3 inhibitor, and the detailed data presented for UZH1a is representative of the expected profile for a compound in this class.[1]
The Target Protein: METTL3
METTL3 is a 70 kDa protein that forms a stable heterodimer with METTL14. This complex constitutes the catalytic core of the m6A methyltransferase machinery.[6] METTL3 contains the S-adenosylmethionine (SAM)-binding pocket and is responsible for the catalytic transfer of a methyl group to the N6 position of adenosine residues within a specific consensus sequence on the target RNA.[6] METTL14 plays a crucial structural role, facilitating RNA substrate binding.[6] The activity of the METTL3-METTL14 complex is further regulated by other proteins, such as WTAP, which guides the complex to specific locations within the nucleus.[7]
The m6A modification landscape established by METTL3 influences the expression of a vast number of genes. In cancer, METTL3 has been shown to enhance the translation of key oncogenes such as EGFR, TAZ, and MYC, thereby promoting cell proliferation, survival, and invasion.[8] Consequently, inhibition of METTL3's catalytic activity presents a promising therapeutic avenue for a variety of malignancies.
This compound: A Representative METTL3 Inhibitor
This compound (also referred to as compound C3) is a small molecule inhibitor of METTL3.[1] To provide a detailed technical profile, this guide presents quantitative data and experimental protocols for the extensively studied METTL3 inhibitor, UZH1a. UZH1a is a potent, selective, and cell-permeable inhibitor that exemplifies the properties of a high-quality chemical probe for METTL3.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for the representative METTL3 inhibitor, UZH1a.
Table 1: Biochemical and Cellular Activity of UZH1a
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 280 nM | HTRF Assay | [3] |
| Cellular m6A Reduction IC50 | 7 µM | MOLM-13 | [3] |
| 9 µM | U2OS | [3] | |
| 15 µM | HEK293T | [3] | |
| Cell Growth Inhibition GI50 (72h) | 11 µM | MOLM-13 | [3] |
| 87 µM | U2OS | [3] | |
| 67 µM | HEK293T | [3] |
Table 2: Selectivity Profile of UZH1a
| Target | % Inhibition at 10 µM |
| A Panel of Kinases | Generally low |
| A Panel of Protein Methyltransferases | Generally low |
Note: Detailed selectivity data can be found in the supplementary information of the referenced publication.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the characterization of the METTL3 inhibitor UZH1a and can be adapted for the evaluation of other METTL3 inhibitors like this compound.
Biochemical Inhibition Assay (HTRF)
This assay quantifies the in vitro inhibitory activity of a compound against the METTL3-METTL14 complex.
Principle: A time-resolved fluorescence energy transfer (TR-FRET)-based assay is used to measure the m6A modification of a biotinylated RNA substrate by the METTL3-METTL14 complex. The generated m6A is detected by a specific antibody coupled to a fluorophore.
Materials:
-
Recombinant human METTL3-METTL14 complex
-
Biotinylated RNA substrate containing the m6A consensus sequence
-
S-adenosylmethionine (SAM)
-
m6A-specific antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Streptavidin conjugated to an acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 mg/mL BSA, 0.01% Tween-20, 1 mM DTT)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then in assay buffer.
-
Add the METTL3-METTL14 enzyme to the wells of the 384-well plate.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the methylation reaction by adding a mixture of the RNA substrate and SAM.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the m6A-specific antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
Read the plate on a TR-FRET plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular m6A Quantification by LC-MS/MS
This method quantifies the global levels of m6A in mRNA from cells treated with a METTL3 inhibitor.
Principle: mRNA is isolated from treated cells, digested into single nucleosides, and the ratio of m6A to adenosine (A) is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound)
-
mRNA purification kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
m6A and Adenosine standards
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and isolate total RNA.
-
Purify mRNA from the total RNA using an oligo(dT)-based method.
-
Digest the purified mRNA to single nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS.
-
Quantify the amounts of m6A and adenosine by comparing their peak areas to a standard curve generated with known concentrations of the respective nucleosides.
-
Calculate the m6A/A ratio for each treatment condition.
-
Determine the cellular IC50 for m6A reduction by plotting the m6A/A ratio against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to a protein increases its thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting or ELISA reagents for METTL3 detection
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble METTL3 in the supernatant by Western blotting or ELISA.
-
Plot the amount of soluble METTL3 as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using the DOT language to visualize key concepts related to METTL3 and its inhibition.
Caption: METTL3-mediated m6A modification and its downstream effects.
Caption: Workflow for the HTRF-based METTL3 biochemical assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
METTL3 is a critical regulator of gene expression through its m6A methyltransferase activity, and its dysregulation is a key driver in various cancers. The development of potent and selective inhibitors, such as this compound and the well-characterized UZH1a, provides valuable tools for both basic research and as a starting point for novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on the inhibition of METTL3. Further investigation into the in vivo efficacy and safety of METTL3 inhibitors will be crucial in translating this promising therapeutic approach to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel insights into the m6A-RNA methyltransferase METTL3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Effects of METTL3 Inhibition
A Note on the Subject Compound: While this guide addresses the biological effects of METTL3 inhibition by "METTL3-IN-9," publicly available scientific literature with specific quantitative data and detailed experimental protocols for this particular compound is limited. This compound (also referred to as compound C3) is described as an inhibitor of the methyltransferase-like 3 (METTL3) enzyme.[1][2][3][4][5][6] To provide a comprehensive and technically detailed resource for researchers, this document will focus on the well-characterized biological effects of potent and selective METTL3 inhibition, using the extensively studied and structurally distinct inhibitor STM2457 as a primary example. The principles and observed effects detailed herein are expected to be broadly applicable to potent METTL3 inhibitors.
Introduction
Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification of eukaryotic mRNA.[7][8] The m6A modification plays a critical role in regulating mRNA stability, splicing, translation, and nuclear export, thereby influencing a wide array of cellular processes.[9] Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target.[7][8] This guide provides a detailed overview of the biological consequences of inhibiting METTL3, with a focus on quantitative data, experimental methodologies, and affected signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological effects of the potent METTL3 inhibitor, STM2457.
Table 1: In Vitro Potency and Selectivity of STM2457
| Parameter | Value | Assay Type | Source |
| IC50 vs. METTL3/14 | 16.9 nM | Biochemical Assay | [7][10] |
| Kd vs. METTL3/14 | 1.4 nM | Surface Plasmon Resonance (SPR) | [7][8] |
| Selectivity | >1,000-fold vs. 45 other methyltransferases | Biochemical Assays | [7] |
Table 2: Cellular Effects of STM2457 on Acute Myeloid Leukemia (AML) Cells
| Cell Line | Effect | Metric | Concentration/Time | Source |
| MOLM-13 | Inhibition of Proliferation | IC50 | 72 hours | |
| MOLM-13 | Induction of Apoptosis | Increased | 16 hours | [11] |
| MOLM-13 | Cell Cycle Arrest | Increased G0/G1 phase | Not Specified | |
| Primary Murine AML | Reduced Clonogenic Potential | Significantly Reduced | Not Specified | [7] |
| Primary Murine AML | Myeloid Differentiation | Increased | Not Specified | [7] |
Table 3: Cellular Effects of STM2457 on Other Cancer Types
| Cell Line | Cancer Type | Effect | Metric | Concentration | Source |
| HCT116, SW620 | Colorectal Cancer | Inhibition of Cell Viability | IC50 determined | 0, 20, 40 µM | [12] |
| PANC-1, SW1990 | Pancreatic Cancer | Reduced Invasion | Significantly Reduced | Not Specified | [13] |
| OSCC cells | Oral Squamous Cell Carcinoma | Reduced Migration and Invasion | Significantly Attenuated | Not Specified | [14] |
Table 4: In Vivo Efficacy of STM2457 in AML Mouse Models
| Mouse Model | Treatment Regimen | Outcome | Source |
| Patient-Derived Xenograft (PDX) | 50 mg/kg, i.p., daily | Impaired engraftment, prolonged survival | [7][15][16] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological effects of METTL3 inhibitors like STM2457.
METTL3 Enzymatic Inhibition Assay
-
Principle: To measure the direct inhibitory effect of a compound on the catalytic activity of the METTL3-METTL14 complex.
-
Methodology:
-
A high-throughput screen can be performed using a RapidFire™ mass spectrometry-based assay to measure the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction.[8]
-
Alternatively, a reader-based Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used. In this assay, a biotinylated RNA substrate is incubated with the METTL3-METTL14 complex, a methyl donor (SAM), and the test inhibitor. The resulting m6A-modified RNA is then detected by an anti-m6A antibody conjugated to a fluorescent donor and a streptavidin-conjugated acceptor. Inhibition of METTL3 activity leads to a decrease in the HTRF signal.[11]
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Cell Viability and Proliferation Assays
-
Principle: To assess the effect of METTL3 inhibition on cancer cell growth and proliferation.
-
Methodology (CCK-8 Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the METTL3 inhibitor or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), Cell Counting Kit-8 (CCK-8) reagent is added to each well.[13][17]
-
The plates are incubated for 1-4 hours, and the absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Colony Formation Assay
-
Principle: To evaluate the long-term effect of METTL3 inhibition on the clonogenic survival of cancer cells.
-
Methodology:
-
A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Cells are treated with the METTL3 inhibitor or vehicle control at various concentrations.
-
The medium is changed every 3-4 days with fresh inhibitor.
-
After 10-14 days, colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies (typically >50 cells) is counted.[13]
-
Apoptosis Assay (Flow Cytometry)
-
Principle: To quantify the induction of apoptosis in cells following METTL3 inhibition.
-
Methodology:
-
Cells are treated with the METTL3 inhibitor or vehicle control for a specified time (e.g., 48 hours).
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).[12]
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis
-
Principle: To detect changes in the protein expression levels of key signaling molecules upon METTL3 inhibition.
-
Methodology:
-
Cells are treated with the METTL3 inhibitor and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, cleaved caspase-3) and a loading control (e.g., GAPDH).
-
The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To measure changes in the mRNA expression levels of target genes.
-
Methodology:
-
Total RNA is extracted from treated cells using TRIzol or a similar reagent.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using gene-specific primers and a SYBR Green or TaqMan-based detection method.
-
The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
-
In Vivo Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of a METTL3 inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with human cancer cells (e.g., AML PDX cells).[16]
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
The METTL3 inhibitor is administered via a specified route (e.g., intraperitoneal injection) and schedule.[16]
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blot).
-
Signaling Pathways and Mechanisms of Action
Inhibition of METTL3 elicits a range of biological effects primarily through the modulation of m6A levels on target mRNAs, leading to altered gene expression. Two key pathways have been identified as being significantly impacted by METTL3 inhibition: the c-Myc oncogenic pathway and the interferon response pathway.
Targeting the c-Myc Pathway
METTL3-mediated m6A modification has been shown to regulate the stability and translation of the mRNA encoding the oncoprotein c-Myc. Inhibition of METTL3 leads to a reduction in c-Myc expression, which in turn suppresses cancer cell proliferation, migration, and invasion.[18][14]
Caption: METTL3 inhibition reduces c-Myc expression and its oncogenic effects.
Induction of a Cell-Intrinsic Interferon Response
A novel mechanism of action for METTL3 inhibitors involves the induction of a cell-intrinsic interferon response. By globally decreasing m6A levels, METTL3 inhibition leads to the formation of double-stranded RNA (dsRNA), which is sensed by intracellular pattern recognition receptors.[19][20][21] This triggers a signaling cascade that results in the upregulation of interferon-stimulated genes (ISGs) and enhances anti-tumor immunity.[19][20][21]
Caption: Inhibition of METTL3 triggers an interferon response via dsRNA formation.
Experimental Workflow for Characterizing a Novel METTL3 Inhibitor
The logical flow for investigating a novel METTL3 inhibitor would follow a multi-step process from initial biochemical characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for evaluating a novel METTL3 inhibitor.
Conclusion
Inhibition of METTL3 represents a promising therapeutic strategy, particularly in oncology. Potent and selective inhibitors like STM2457 have demonstrated significant anti-tumor activity in preclinical models. The biological effects of METTL3 inhibition are multifaceted, including the direct suppression of oncogenic pathways such as c-Myc and the induction of an anti-tumor immune response through the interferon signaling pathway. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel METTL3 inhibitors for clinical applications. Further research into compounds like this compound will be crucial to fully understand their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 295348-36-6 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m6A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. METTL3 inhibitors for epitranscriptomic modulation of cellular processes | bioRxiv [biorxiv.org]
- 12. jcancer.org [jcancer.org]
- 13. STM2457 Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. | BioWorld [bioworld.com]
- 16. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 17. STM2457 Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of METTL3 Inhibition in m⁶A RNA Methylation
Introduction
N⁶-methyladenosine (m⁶A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in the regulation of gene expression.[1][2][3][4] This dynamic and reversible modification is installed by a multi-component methyltransferase complex, often referred to as the "m⁶A writer complex," and can be removed by demethylases known as "erasers." The biological outcome of m⁶A modification is mediated by "reader" proteins that recognize and bind to the m⁶A mark, influencing mRNA stability, splicing, translation, and localization.[2][5]
The catalytic core of the m⁶A writer complex is a heterodimer composed of Methyltransferase-like 3 (METTL3) and METTL14.[6][7][8] METTL3 is the S-adenosylmethionine (SAM)-binding subunit that catalyzes the transfer of a methyl group to the N⁶ position of adenosine, while METTL14 serves a crucial structural role, facilitating RNA substrate recognition.[6][7][8] Dysregulation of METTL3 activity and aberrant m⁶A levels have been implicated in a wide range of human diseases, most notably in various forms of cancer, making METTL3 a compelling therapeutic target.[3][6][9][10]
This technical guide provides a comprehensive overview of the role of METTL3 inhibition in modulating m⁶A RNA methylation, with a focus on the mechanism of action, experimental validation, and therapeutic potential of small molecule inhibitors. While the specific compound "METTL3-IN-9" is not prominently featured in publicly available scientific literature, this guide will leverage data from well-characterized METTL3 inhibitors to illustrate the core principles of targeting this critical enzyme.
The m⁶A RNA Methylation Pathway and the Role of METTL3
The deposition of m⁶A is a highly regulated process. The METTL3-METTL14 heterodimer forms the catalytic heart of the writer complex, which also includes other regulatory proteins such as WTAP, VIRMA, ZC3H13, and RBM15.[6] METTL3 utilizes SAM as a methyl donor to modify adenosine residues typically within a specific consensus sequence (RRACH).[11]
Caption: The m⁶A RNA methylation pathway.
METTL3 Inhibitors: Mechanism of Action
Small molecule inhibitors of METTL3 are typically designed to be competitive with the co-substrate S-adenosylmethionine (SAM).[3] By occupying the SAM-binding pocket within the methyltransferase domain of METTL3, these inhibitors prevent the transfer of the methyl group to the RNA substrate, thereby reducing global m⁶A levels.
Caption: Mechanism of competitive METTL3 inhibition.
Quantitative Data on METTL3 Inhibitors
Several potent and selective METTL3 inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of these compounds.
Table 1: Biochemical and Cellular Potency of METTL3 Inhibitors
| Compound | Biochemical IC₅₀ (nM) | Cellular m⁶A IC₅₀ (µM) | Cell Proliferation IC₅₀ (µM) | Cell Line | Reference |
| STM2457 | <10 | <1 | <10 | MOLM-13 (AML) | [6] |
| STM3006 | Improved potency over STM2457 | Not specified | Not specified | CaOV3 (Ovarian Cancer) | [1] |
| Compound 4a | <10 | <1 | <10 | MOLM-13 (AML) | [6] |
| Compound 5a | <10 | Not specified | Not specified | Not specified | [6] |
| UZH2 | 5 | Not specified | Not specified | Not specified | [9] |
Table 2: Selectivity of METTL3 Inhibitors
| Compound | Selectivity over PRMT5 | Selectivity over METTL1 | Selectivity over METTL16 | Reference |
| Compound 4a | >100-fold | >100-fold | >100-fold | [6] |
| Compound 5a | Not specified | >100-fold | >100-fold | [6] |
Experimental Protocols
The characterization of METTL3 inhibitors involves a range of biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.
Radiometric Enzymatic Assay for METTL3 Activity
This assay measures the transfer of a radiolabeled methyl group from ³H-SAM to an RNA substrate.
-
Principle: Quantifies the catalytic activity of the METTL3-METTL14 complex by detecting the incorporation of ³H-methyl into a biotinylated RNA oligonucleotide.
-
Methodology:
-
The METTL3-METTL14 enzyme complex is incubated with a biotinylated RNA substrate and ³H-SAM in an appropriate reaction buffer.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is quenched, and the biotinylated RNA is captured on a streptavidin-coated plate.
-
Unbound ³H-SAM is washed away.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
For inhibitor testing, various concentrations of the compound are pre-incubated with the enzyme before the addition of substrates. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.[6]
-
Cellular m⁶A Quantification
This experiment determines the effect of METTL3 inhibitors on global m⁶A levels in cells.
-
Principle: Measures the total amount of m⁶A in mRNA isolated from treated cells using an ELISA-based method or LC-MS/MS.
-
Methodology (ELISA-based):
-
Culture cells (e.g., MOLM-13) in the presence of varying concentrations of the METTL3 inhibitor for a specified duration (e.g., 48-96 hours).
-
Isolate total RNA from the cells and purify mRNA using oligo(dT)-magnetic beads.
-
Quantify the mRNA concentration.
-
Use a commercial m⁶A RNA methylation quantification kit, following the manufacturer's instructions. This typically involves immobilizing the mRNA to a microplate, probing with a specific anti-m⁶A antibody, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), and finally, adding a substrate to generate a colorimetric signal.
-
Measure the absorbance and calculate the percentage of m⁶A relative to a standard curve or untreated controls.[6]
-
Cell Proliferation Assay
This assay assesses the impact of METTL3 inhibition on the growth of cancer cells.
-
Principle: Measures cell viability or proliferation after treatment with a METTL3 inhibitor.
-
Methodology (e.g., CCK-8 or MTS assay):
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere, treat them with a range of inhibitor concentrations.
-
Incubate for a period of 48 to 96 hours.
-
Add a tetrazolium salt-based reagent (e.g., CCK-8 or MTS) to each well. Viable cells will reduce the reagent to a formazan dye, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ value.[12][13]
-
Western Blot Analysis for Downstream Effects
This technique is used to measure changes in protein expression levels following METTL3 inhibition.
-
Principle: Detects specific proteins in a cell lysate to confirm the downstream consequences of METTL3 inhibition, such as effects on apoptosis or specific signaling pathways.
-
Methodology:
-
Treat cells with the METTL3 inhibitor.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., BCL-2, c-MYC, cleaved PARP).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[1][12]
-
Signaling Pathways and Cellular Processes Modulated by METTL3 Inhibition
Inhibition of METTL3 has been shown to impact numerous cellular pathways and processes, primarily through the modulation of m⁶A levels on key transcripts.
Caption: Downstream effects of METTL3 inhibition.
-
Cancer Cell Proliferation and Survival: METTL3 is frequently overexpressed in various cancers and promotes tumor growth by enhancing the stability and/or translation of oncogenic mRNAs, such as c-MYC and BCL-2.[6][14] Inhibition of METTL3 leads to decreased m⁶A modification on these transcripts, resulting in their degradation, which in turn suppresses cell proliferation and induces apoptosis.[2][6][12]
-
Cell Invasion and Metastasis: In some cancers, METTL3 activity has been linked to increased expression of genes involved in cell migration and invasion, such as matrix metallopeptidase 2 (MMP2).[6] Pharmacological inhibition of METTL3 can therefore reduce the metastatic potential of cancer cells.
-
Antitumor Immunity: Recent studies have revealed a novel role for METTL3 inhibition in enhancing antitumor immunity. A global decrease in m⁶A can lead to the formation of double-stranded RNA (dsRNA) from endogenous retroviral elements, triggering a cell-intrinsic interferon response.[1] This leads to the upregulation of interferon-stimulated genes (ISGs), enhanced antigen presentation, and increased susceptibility of cancer cells to T-cell-mediated killing.[1]
Conclusion and Future Directions
METTL3 has emerged as a critical node in the epitranscriptomic regulation of gene expression and a promising therapeutic target in oncology and potentially other diseases. The development of potent and selective small molecule inhibitors has provided invaluable tools to probe the biological functions of m⁶A and has paved the way for a new class of cancer therapeutics. These inhibitors effectively reduce global m⁶A levels, leading to decreased proliferation, increased apoptosis in cancer cells, and the stimulation of a beneficial antitumor immune response.
Future research will likely focus on the development of next-generation METTL3 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Furthermore, combination therapies, for instance, pairing METTL3 inhibitors with immune checkpoint blockade, hold significant promise for overcoming resistance and improving patient outcomes.[1] A deeper understanding of the specific m⁶A-modified transcripts that mediate the diverse biological effects of METTL3 inhibition will be crucial for identifying patient populations most likely to benefit from this therapeutic strategy and for discovering novel applications for these innovative drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the role of RNA m6A modification in the metabolic process and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The catalytic mechanism of the RNA methyltransferase METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing [elifesciences.org]
- 12. METTL3‑mediated N6‑methyladenosine modification of MMP9 mRNA promotes colorectal cancer proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
METTL3 Inhibitor STM2457: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of STM2457, a potent and selective small molecule inhibitor of the N6-adenosine-methyltransferase catalytic subunit METTL3. STM2457 serves as a critical tool for investigating the biological functions of METTL3 and the broader field of epitranscriptomics. This document details the chemical properties, biological activity, and established experimental protocols for STM2457, offering a foundational resource for researchers in oncology, epigenetics, and drug discovery.
Introduction to METTL3 and STM2457
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a crucial role in regulating RNA metabolism, including splicing, stability, translation, and transport.[1] The primary enzyme complex responsible for depositing this methyl mark is a heterodimer of Methyltransferase-like 3 (METTL3) and METTL14, with METTL3 functioning as the catalytic subunit.[1] Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[2]
STM2457 is a first-in-class, orally bioavailable, and highly selective inhibitor of METTL3.[1][3] It acts as a SAM-competitive inhibitor, directly binding to the S-adenosylmethionine (SAM) pocket of METTL3 to block its catalytic activity.[1][4] This targeted inhibition of METTL3's methyltransferase function makes STM2457 an invaluable chemical probe for elucidating the cellular consequences of m6A depletion and for exploring the therapeutic potential of METTL3 inhibition.
Chemical Structure and Properties of STM2457
The chemical structure and key properties of STM2457 are summarized below, providing essential information for its handling, storage, and use in experimental settings.
Chemical Structure
Figure 1. Chemical structure of STM2457.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | MedKoo Biosciences |
| Molecular Formula | C25H28N6O2 | MedKoo Biosciences |
| Molecular Weight | 444.53 g/mol | Selleck Chemicals |
| CAS Number | 2499663-01-1 | MedKoo Biosciences |
| SMILES | C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | PubChem |
| Solubility | DMSO: 125 mg/mL (281.19 mM) Ethanol: 89 mg/mL Water: Insoluble | Selleck Chemicals |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 6 months | MedChemExpress |
Biological Activity and Mechanism of Action
STM2457 exhibits potent and selective inhibition of METTL3, leading to a range of biological effects in vitro and in vivo.
Mechanism of Action
STM2457 is a SAM-competitive inhibitor of METTL3.[1][4] It directly binds to the SAM-binding pocket of METTL3, preventing the binding of the methyl donor and thereby inhibiting the transfer of a methyl group to adenosine residues on RNA.[1] Surface plasmon resonance (SPR) assays have confirmed the high-affinity binding of STM2457 to the METTL3/METTL14 heterodimer.[1]
In Vitro Activity
STM2457 has demonstrated significant biological activity in various cancer cell lines, primarily through the inhibition of cell proliferation and the induction of apoptosis.
| Parameter | Cell Line | Value | Reference |
| IC50 (METTL3 inhibition) | Biochemical Assay | 16.9 nM | Selleck Chemicals, MedChemExpress |
| Kd (Binding affinity to METTL3/14) | SPR Assay | 1.4 nM | |
| Cellular IC50 (Proliferation) | MOLM-13 (AML) | 3.5 µM | |
| HCT116 (Colorectal Cancer) | ~20-40 µM (IC50) | ||
| SW620 (Colorectal Cancer) | ~20-40 µM (IC50) | ||
| PANC-1 (Pancreatic Cancer) | Concentration-dependent decrease in viability | ||
| MCF7, SKBR3, MDA-MB-231 (Breast Cancer) | Dose- and time-dependent reduction in viability |
In Vivo Activity
In vivo studies using animal models have demonstrated the anti-tumor efficacy of STM2457.
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| Patient-Derived Xenograft (PDX) Mice | Acute Myeloid Leukemia (AML) | 50 mg/kg, daily intraperitoneal injection | Impaired engraftment, prolonged survival | |
| Subcutaneous Xenograft Mice | Colorectal Cancer (HCT116, SW620) | 50 mg/kg, intraperitoneal injection every three days | Attenuated tumor growth |
Signaling Pathway
The inhibition of METTL3 by STM2457 leads to a global reduction in m6A levels on mRNA, affecting the stability and translation of numerous transcripts, including those of key oncogenes. This ultimately impacts downstream signaling pathways involved in cell proliferation, survival, and differentiation.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
METTL3 Inhibition in Oncology: A Technical Guide to a Key Epigenetic Target
Disclaimer: Detailed public information regarding the specific compound "METTL3-IN-9" is limited. Therefore, this guide utilizes data from the well-characterized, potent, and selective METTL3 inhibitor, STM2457 , as a representative example to provide an in-depth technical overview for researchers, scientists, and drug development professionals.
Introduction to METTL3 in Cancer
Methyltransferase-like 3 (METTL3) is a key enzyme in the N6-methyladenosine (m6A) RNA modification pathway. As the catalytic core of the m6A methyltransferase complex, METTL3 plays a pivotal role in post-transcriptional gene regulation, influencing mRNA stability, splicing, and translation.[1][2] Dysregulation of METTL3 has been implicated in the pathogenesis of various cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[1][3] Its role in promoting cell proliferation, survival, and drug resistance has made it an attractive target for cancer therapy.[4]
METTL3 Inhibitors: A Therapeutic Strategy
Small molecule inhibitors targeting the catalytic activity of METTL3 have emerged as a promising therapeutic strategy. These inhibitors typically function by competing with the S-adenosylmethionine (SAM) cofactor, thereby preventing the transfer of a methyl group to adenosine residues on RNA.[5] The development of potent and selective METTL3 inhibitors, such as STM2457, has enabled the preclinical validation of METTL3 as a therapeutic target in various cancer models.[6]
Quantitative Data for the METTL3 Inhibitor STM2457
The following tables summarize the key quantitative data for the METTL3 inhibitor STM2457, providing a basis for its preclinical characterization.
Table 1: In Vitro Potency and Selectivity of STM2457
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | 16.9 nM | METTL3/14 Enzyme Assay | [6] |
| Cellular m6A IC50 | 2.2 µM | MOLM-13 (AML) | [5] |
| Selectivity | >1,000-fold vs. other methyltransferases | Panel of 45 methyltransferases | [6] |
Table 2: Anti-proliferative Activity of STM2457 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13 | ~2 µM | [5] |
| Non-Small Cell Lung Cancer | A549 | 190 nM | |
| Ovarian Cancer | SKOV3 | 9 nM | |
| Squamous Cell Carcinoma | FaDu | 24 nM |
Signaling Pathways and Mechanisms of Action
Inhibition of METTL3 can impact multiple signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways affected is the PI3K/AKT signaling cascade.[3] METTL3-mediated m6A modification can regulate the expression of key components of this pathway. By inhibiting METTL3, the stability and translation of oncogenic transcripts can be reduced, leading to downstream effects on cell growth and survival.
References
Preclinical Profile of METTL3 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of small molecule inhibitors targeting METTL3 (Methyltransferase-like 3), a key N6-methyladenosine (m6A) RNA methyltransferase. Given the absence of specific public domain data for a compound designated "METTL3-IN-9," this document synthesizes available preclinical data from well-characterized METTL3 inhibitors, such as STM2457, STM3006, and UZH1a, to serve as a representative guide. The information presented herein covers critical in vitro and in vivo data, detailed experimental methodologies, and key signaling pathways implicated in the mechanism of action of METTL3 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for representative METTL3 inhibitors from various preclinical studies. These data provide a comparative view of their potency and cellular activity.
Table 1: In Vitro Enzymatic and Cellular Potency of METTL3 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Cell Line | Cellular IC50 (µM) | Citation |
| STM2457 | METTL3/14 | RFMS | 16.9 | 1.4 | MOLM-13 | 3.5 | [1][2] |
| METTL3/14 | Radiometric | 4.2 | - | - | - | [3] | |
| STM3006 | METTL3 | RFMS | 5 | 0.055 | CaOV3 | 0.025 (m6A reduction) | [4][5] |
| UZH1a | METTL3 | Biochemical | 280 | - | MOLM-13 | 11 | [6][7][8] |
| HEK293T | 67 | [6][8] | |||||
| U2Os | 87 | [6][8] |
RFMS: RapidFire Mass Spectrometry Kd: Dissociation Constant
Table 2: In Vivo Efficacy of METTL3 Inhibitors
| Compound | Model | Cancer Type | Dosing Regimen | Outcome | Citation |
| STM2457 | PDX | AML | 50 mg/kg, i.p., daily | Prolonged survival, impaired engraftment | [1][2][9] |
| Compound 3b | PDX | AML | 50 mg/kg, daily | Extended lifespan, blocked leukemic expansion | [10] |
PDX: Patient-Derived Xenograft; AML: Acute Myeloid Leukemia; i.p.: Intraperitoneal
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of METTL3 inhibitors.
This assay quantifies the enzymatic activity of the METTL3/METTL14 complex by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine (SAM) to a substrate RNA.
-
Materials:
-
Recombinant human METTL3/METTL14 complex.
-
S-adenosyl-L-[methyl-3H]methionine.
-
Unlabeled SAM.
-
METTL3/METTL14 RNA substrate (e.g., 11-nucleotide single-stranded RNA)[11].
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM MgCl₂, 0.01% BSA, 0.01% Tween-20, 1 mM DTT.
-
Test inhibitor (e.g., STM2457).
-
Scintillation fluid.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 µM SAM (with a tracer amount of [3H]SAM), and 0.5 µM RNA substrate[3].
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 nM of the METTL3/METTL14 enzyme complex to each well.
-
Incubate the plate at 30°C for 60-120 minutes[12].
-
Stop the reaction.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled RNA.
-
Wash the filter plate to remove unincorporated [3H]SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.
-
Materials:
-
Procedure:
-
Seed cells into a 96-well plate at a density of 3 x 10³ cells per well in triplicate and allow them to adhere overnight[13][15].
-
Treat the cells with a serial dilution of the test inhibitor (e.g., 0, 20, 40 µM)[13][14]. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours for IC50 determination or for 5 consecutive days for growth curves)[13][14].
-
At the end of the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO control and determine the IC50 value.
-
MeRIP-qPCR is used to quantify the m6A modification level on specific mRNA transcripts.
-
Materials:
-
Procedure:
-
Extract total RNA from cells treated with the METTL3 inhibitor or DMSO control.
-
Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).
-
Set aside a small fraction of the fragmented RNA as an "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody or control IgG overnight at 4°C with rotation[16].
-
Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the RNA from the beads and purify it.
-
Perform qRT-PCR on the eluted RNA and the input RNA using primers for specific target genes (e.g., MYC, BCL2, ASNS)[14][17].
-
Calculate the enrichment of m6A in the target transcript by normalizing the signal from the m6A-IP sample to the corresponding input sample.
-
This protocol describes the use of a patient-derived xenograft (PDX) model to assess the anti-tumor efficacy of a METTL3 inhibitor in vivo.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
Patient-derived AML cells or other cancer cells.
-
Test inhibitor (e.g., STM2457).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously or orthotopically inject cancer cells into immunocompromised mice[2][13].
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor (e.g., 50 mg/kg STM2457) or vehicle control via the specified route (e.g., intraperitoneal injection) and schedule (e.g., daily)[2][10].
-
Monitor animal body weight and overall health regularly to assess toxicity[2].
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
For survival studies, monitor animals until a predefined endpoint is reached.
-
Analyze the data for statistical significance in tumor growth inhibition and/or survival extension.
-
Signaling Pathways and Experimental Workflows
Inhibition of METTL3 leads to a global reduction in m6A levels, affecting the stability and translation of numerous mRNAs. This results in the modulation of multiple downstream signaling pathways critical for cancer cell proliferation, survival, and immune response.
METTL3 is often upregulated in cancers and promotes tumorigenesis by enhancing the expression of key oncogenes and activating proliferative signaling pathways. Inhibition of METTL3 reverses these effects.
Caption: METTL3 oncogenic signaling pathways inhibited by small molecules.
A key mechanism of action for METTL3 inhibitors involves the induction of a cell-intrinsic interferon response, which enhances the immunogenicity of cancer cells and can synergize with immunotherapy.
Caption: Workflow of METTL3 inhibition leading to enhanced anti-tumor immunity.
The preclinical development of a METTL3 inhibitor follows a structured workflow from initial discovery to in vivo efficacy studies.
References
- 1. | BioWorld [bioworld.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jcancer.org [jcancer.org]
- 16. METTL3-m6A methylation inhibits the proliferation and viability of type II alveolar epithelial cells in acute lung injury by enhancing the stability and translation efficiency of Pten mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
METTL3-IN-9: In Vitro Assay Protocol and Application Notes
For research use only. Not for use in diagnostic procedures.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The primary enzyme responsible for this modification is the m6A methyltransferase complex, with METTL3 (Methyltransferase-like 3) serving as the catalytic core. METTL3 forms a stable heterodimer with METTL14, which is crucial for substrate recognition and stabilizing the complex. Dysregulation of METTL3 activity is implicated in the pathogenesis of various diseases, particularly cancer, where it can act as an oncogene by promoting the expression of cancer-driving genes such as MYC and BCL2. The critical role of METTL3 in cancer has made it an attractive target for therapeutic intervention. METTL3-IN-9 is an inhibitor of METTL3, showing potential in cancer research by modulating the m6A landscape.
Principle of the Assay
The in vitro activity of this compound can be assessed using various biochemical assay formats that monitor the enzymatic activity of the METTL3/METTL14 complex. The fundamental principle involves the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to an adenosine residue within a specific RNA substrate. The inhibition of this process by this compound is then quantified. Common detection methods include radiometric, chemiluminescent, and fluorescence-based assays. This document outlines a generalized protocol based on a chemiluminescent assay format, which offers a non-radioactive and sensitive method for measuring METTL3 activity.
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against METTL3 and their cellular effects are summarized below.
| Compound | Target | Assay Type | IC50 | Cell Line | Cellular Effect | IC50 (Cellular) | Reference |
| This compound (C3) | METTL3 | Anti-proliferation | - | PC-9 | Inhibition of cell proliferation | 216.3 µM | [1] |
| This compound (C3) | METTL3 | Anti-proliferation | - | NCI-H1975 | Inhibition of cell proliferation | 180.2 µM | [1] |
| STM2457 | METTL3 | Biochemical | 16.9 nM | - | - | - | [2] |
| STM3006 | METTL3 | Biochemical | 5 nM | - | - | - | [2] |
| UZH2 | METTL3 | Biochemical | - | AML cell lines | Inhibition of proliferation, induction of apoptosis | - | [3] |
Experimental Protocols
METTL3/METTL14 Chemiluminescent Assay Protocol
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against the METTL3/METTL14 complex.
Materials and Reagents:
-
Recombinant human METTL3/METTL14 complex
-
RNA substrate (containing a GGACU consensus sequence)
-
S-adenosylmethionine (SAM)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mM MgCl2, 0.01% BSA, 0.01% Tween-20, 1 mM DTT)
-
Anti-m6A antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
References
Application Notes and Protocols for METTL3-IN-9 in Cell Culture
For Research Use Only.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism, including splicing, stability, translation, and degradation.[1][2] The primary enzyme responsible for catalyzing this modification is the methyltransferase-like 3 (METTL3) protein, which acts as the catalytic core of the m6A methyltransferase complex.[1][3] Dysregulation of METTL3 and aberrant m6A levels have been implicated in the progression of various human diseases, most notably cancer, where it often enhances the translation of oncogenes and promotes cell proliferation and survival.[2][4][5] Consequently, METTL3 has emerged as a significant therapeutic target in oncology and other fields.[5][6]
METTL3-IN-9 is a small molecule inhibitor of METTL3.[1][7][8] As a research compound, it provides a valuable tool for investigating the biological functions of METTL3 and the consequences of its inhibition in cellular processes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting.
Mechanism of Action
This compound is designed to inhibit the catalytic activity of METTL3.[1][7] Most small molecule inhibitors of METTL3 function by competing with the S-adenosylmethionine (SAM) cofactor for binding to the catalytic pocket of the enzyme. By occupying this site, the inhibitor prevents the transfer of a methyl group from SAM to adenosine residues on the target RNA, thereby decreasing global m6A levels. This reduction in m6A modification can alter the stability and translation of key transcripts, leading to downstream cellular effects such as decreased proliferation, cell cycle arrest, and induction of apoptosis.[2][9]
Quantitative Data Summary
Quantitative data for this compound is not yet widely published. The following table summarizes the biochemical and cellular activities of other well-characterized METTL3 inhibitors to provide a reference range for designing experiments. Note: The optimal concentration for this compound must be determined empirically for each cell line and assay.
| Inhibitor | Assay Type | Target | Cell Line | IC50 Value | Reference |
| STM2457 | Biochemical | METTL3 | - | 16.9 nM | [1][10] |
| Cell Proliferation | AML cells | MOLM-13 | ~20-40 µM (IC50) | [11] | |
| Cell Proliferation | Colorectal Cancer | HCT116 | ~30 µM (IC50) | [11] | |
| Cell Proliferation | Colorectal Cancer | SW620 | ~40 µM (IC50) | [11] | |
| UZH1a | Biochemical | METTL3 | - | 280 nM | [9][12][13] |
| Cell Proliferation | AML | MOLM-13 | 11 µM (GI50) | [12][13] | |
| Cell Proliferation | Kidney | HEK293T | 67 µM (GI50) | [12][13] | |
| Cell Proliferation | Osteosarcoma | U2Os | 87 µM (GI50) | [12][13] | |
| m6A Reduction | AML | MOLM-13 | 4.6 µM | [12][13] | |
| METTL3-IN-2 | Biochemical | METTL3 | - | 6.1 nM | [1] |
| Cell Proliferation | Ovarian Cancer | Caov-3 | 102.5 nM | [14] | |
| METTL3-IN-11 | Biochemical | METTL3 | - | 45.31 nM | [15] |
Experimental Protocols
Reagent Preparation (Stock Solution)
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in cell culture medium.
-
Solvent: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Always refer to the manufacturer's data sheet for specific solubility information.
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the compound is at the bottom.
-
Aseptically, add the appropriate volume of sterile DMSO to the vial to create a stock solution (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
General Cell Culture Treatment Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 - Wikipedia [en.wikipedia.org]
- 4. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | METTL3抑制剂 | MCE [medchemexpress.cn]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jcancer.org [jcancer.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. | BioWorld [bioworld.com]
- 15. METTL3-IN-11 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Application Notes and Protocols for METTL3 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vivo application of METTL3 inhibitors in mouse models of cancer. Due to the limited public information on a compound specifically designated "METTL3-IN-9," this document focuses on the well-characterized, potent, and selective METTL3 inhibitor, STM2457 , as a representative agent. The protocols and data presented herein are derived from published preclinical studies and are intended to serve as a guide for designing and executing in vivo efficacy studies targeting the m6A RNA modification pathway.
METTL3 (Methyltransferase-like 3) is the catalytic subunit of the N6-adenosine-methyltransferase complex, which is responsible for the most abundant internal mRNA modification, N6-methyladenosine (m6A). Dysregulation of METTL3 has been implicated in the progression of various cancers, making it a promising therapeutic target.
Quantitative Data Summary
The following tables summarize the in vivo dosage and efficacy data for METTL3 inhibitors from preclinical mouse model studies.
Table 1: In Vivo Dosage and Administration of METTL3 Inhibitors
| Compound | Dosage | Administration Route | Frequency | Vehicle | Mouse Model | Reference |
| STM2457 | 50 mg/kg | Intraperitoneal (IP) | Daily | 20% (w/v) 2-hydroxypropyl-β-cyclodextrin | Acute Myeloid Leukemia (AML) PDX | [1][2] |
| STM2457 | 50 mg/kg | Intraperitoneal (IP) | Every three days | Not Specified | Colorectal Cancer (SW620 xenograft) | |
| M3i | 30 mg/kg | Intraperitoneal (IP) | Daily (QD) | Not Specified | NSCLC, Ovarian, Squamous Cell Carcinoma CDX |
Table 2: In Vivo Efficacy of METTL3 Inhibitors
| Compound | Mouse Model | Efficacy Readouts | Results | Reference |
| STM2457 | AML PDX | Tumor Growth Inhibition, Survival | Impaired engraftment, significant prolongation of mouse lifespan. | [2] |
| STM2457 | Neuroblastoma Xenograft | Tumor Growth Suppression | STM2457 treatment suppressed the growth of neuroblastoma tumors. | [3] |
| M3i | NSCLC, Ovarian, Squamous Cell Carcinoma CDX | Tumor Growth Inhibition, Survival | Significantly prolonged survival in all three models. | |
| STM2457 | Colorectal Cancer (HCT116 & SW620 xenografts) | Tumor Growth Inhibition | Attenuated tumor growth. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of STM2457 in an Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model
This protocol is based on methodologies reported in preclinical studies of STM2457.[2]
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NSG mice).
-
Cell Line: Patient-derived AML cells.
-
Implantation: Intravenous (IV) injection of AML cells.
2. Compound Preparation:
-
Inhibitor: STM2457.
-
Vehicle: Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
Formulation: Dissolve STM2457 in the vehicle to a final concentration suitable for delivering 50 mg/kg in a reasonable injection volume (e.g., 100 µL).
3. Dosing and Administration:
-
Dosage: 50 mg/kg.
-
Route: Intraperitoneal (IP) injection.
-
Frequency: Once daily.
-
Duration: As per study design, for example, for a total of two weeks.[2]
4. Experimental Groups:
-
Group 1 (Vehicle Control): Mice receive daily IP injections of the vehicle only.
-
Group 2 (Treatment): Mice receive daily IP injections of STM2457 (50 mg/kg).
5. Efficacy Endpoints:
-
Tumor Burden: Monitor disease progression through methods such as bioluminescence imaging if cells are luciferase-tagged.
-
Survival: Record daily and plot Kaplan-Meier survival curves.
-
Pharmacodynamic Markers: At the end of the study, collect tissues (e.g., bone marrow, spleen) to analyze target engagement. This can include measuring global m6A levels in RNA or assessing the expression of METTL3 target genes.
-
Toxicity: Monitor animal health daily, including body weight, to assess any potential toxicity of the treatment.
Protocol 2: General Protocol for a METTL3 Inhibitor in a Solid Tumor Xenograft Model
This protocol provides a general framework that can be adapted for various solid tumor models.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: Human cancer cell line of interest (e.g., colorectal, lung, ovarian).
-
Implantation: Subcutaneous injection of cancer cells into the flank of the mice.
2. Tumor Growth and Randomization:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups with comparable average tumor volumes.
3. Compound Preparation:
-
Prepare the METTL3 inhibitor in a suitable vehicle. If the vehicle is not known, a common starting point for in vivo studies is a formulation of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
4. Dosing and Administration:
-
Dosage: Based on preliminary tolerability and efficacy studies. A starting point could be in the range of 30-50 mg/kg.
-
Route: Intraperitoneal (IP) or oral gavage (PO), depending on the compound's properties.
-
Frequency: Typically once daily (QD).
5. Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight to assess toxicity.
-
Survival: If part of the study design, monitor until a pre-defined endpoint.
-
Post-mortem Analysis: At the end of the study, excise tumors for weight measurement, immunohistochemistry (e.g., for proliferation markers like Ki67), and pharmacodynamic analysis.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified METTL3 Signaling in Cancer
Caption: METTL3-mediated m6A modification of mRNA and its inhibition.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
Diagram 3: Key Downstream Pathways Affected by METTL3
Caption: Key oncogenic pathways modulated by METTL3 activity.
Disclaimer
These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
Application Notes and Protocols for Studying RNA Demethylation Using a METTL3 Inhibitor
Note: While the topic specified "METTL3-IN-9," this specific inhibitor is not documented in the public scientific literature. Therefore, these application notes and protocols have been generated using data and methodologies for the potent and selective METTL3 inhibitor, STM2457 , as a representative tool compound for studying RNA demethylation.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating mRNA metabolism, including splicing, stability, translation, and degradation.[1][2] The primary enzyme responsible for catalyzing this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.[3][4] Dysregulation of METTL3 activity has been implicated in a variety of diseases, particularly cancer, making it a significant target for therapeutic development and a crucial tool for biological research.[1][4]
STM2457 is a potent and highly selective, first-in-class catalytic inhibitor of METTL3.[3] It serves as an invaluable chemical probe for elucidating the biological functions of METTL3 and the broader consequences of m6A RNA modification. These application notes provide detailed protocols for utilizing STM2457 to study RNA demethylation and its downstream cellular effects.
Biochemical and Cellular Activity of STM2457
STM2457 is a small molecule inhibitor that targets the S-adenosylmethionine (SAM)-binding site of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on RNA.[3] Its high potency and selectivity make it a superior tool for dissecting METTL3-specific functions.
Table 1: Quantitative Data for METTL3 Inhibitor STM2457
| Parameter | Value | Assay Type | Reference |
| Biochemical Potency | |||
| METTL3/METTL14 IC50 | 17 nM | TR-FRET Assay | [5] |
| METTL3/METTL14 IC50 | 7.4 µM (for compound 77, STM2457 is more potent) | Varies | [6][7] |
| Cellular Potency | |||
| MOLM13 cell line IC50 | 500 nM | Cell Viability Assay | [3] |
| Selectivity | |||
| Other RNA Methyltransferases | No inhibition | RFMS Assays | [3] |
| Panel of 45 Methyltransferases | >1,000-fold selectivity for METTL3 | Varies | [3] |
| Panel of 468 Kinases | No inhibitory effect | Varies | [3] |
Signaling Pathways Modulated by METTL3 Inhibition
Inhibition of METTL3 leads to a global reduction in m6A levels, affecting the expression of numerous proteins involved in critical cellular processes. One of the key pathways impacted is the regulation of oncogenes. For instance, METTL3-mediated m6A modification can enhance the translation of proteins like c-Myc and Bcl-2, which are crucial for cell proliferation and survival.[8] Inhibition of METTL3 with STM2457 has been shown to decrease the protein levels of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[3][8]
References
- 1. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for METTL3-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
METTL3 (Methyltransferase-like 3) is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which is responsible for the most prevalent internal modification of eukaryotic mRNA.[1][2][3] This m6A modification plays a critical role in regulating mRNA stability, splicing, and translation, thereby influencing a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][4][5] Dysregulation of METTL3 has been implicated in various diseases, most notably in cancer, where it can act as an oncogene.[4][6][7] Consequently, the development of METTL3 inhibitors, such as METTL3-IN-9, represents a promising therapeutic strategy.[1][5]
These application notes provide a comprehensive guide for the experimental design and use of this compound, a potent and selective inhibitor of METTL3. The following sections detail the mechanism of action, experimental protocols for in vitro and in vivo studies, and data presentation guidelines.
Mechanism of Action
This compound functions by binding to the active site of the METTL3 enzyme, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues on mRNA.[1] This inhibition leads to a global decrease in m6A levels, which in turn alters the stability and translation of target mRNAs.[1] A key downstream effect of METTL3 inhibition is the induction of a cell-intrinsic interferon response.[8] This occurs through the accumulation of double-stranded RNA (dsRNA), which activates innate immune signaling pathways.[8]
Signaling Pathways Affected by METTL3 Inhibition
The inhibition of METTL3 can impact several key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Signaling pathways modulated by METTL3 inhibition.
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Efficacy of METTL3 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| STM3006 | METTL3 | Biochemical | 5 | - | [8] |
| STM3006 | METTL3 | Cellular (m6A reduction) | 25 | PolyA+ enriched RNA | [8] |
| Quercetin | METTL3 | Biochemical | 2730 | - | [9][10][11] |
| Quercetin | Cell Proliferation | CCK-8 | 73,510 ± 11,220 | MIA PaCa-2 | [9][10][11] |
| Quercetin | Cell Proliferation | CCK-8 | 99,970 ± 7,030 | Huh7 | [9][10][11] |
Table 2: Cellular Effects of METTL3 Inhibition
| Treatment | Cell Line | Assay | Endpoint | Observation | Reference |
| STM2457 / STM3006 | CaOV3 | Western Blot | ISG Expression (IFIH1, IFIT1, OAS2, ISG15) | Dose-dependent increase | [8] |
| STM2457 / STM3006 | CaOV3 | MSD Analysis / ELISA | IFNβ and CXCL10 Secretion | Dose-dependent increase | [8] |
| METTL3 Knockdown | MEFs | SA-β-galactosidase | Cellular Senescence | Delayed senescence | [12] |
| METTL3 Overexpression | MEFs | SA-β-galactosidase | Cellular Senescence | Accelerated senescence | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro METTL3 Inhibition Assay (TR-FRET)
This protocol is adapted from a commercially available METTL3/METTL14 inhibitor screening assay.[14]
Objective: To determine the in vitro inhibitory activity of this compound against the METTL3/METTL14 complex.
Principle: The assay directly detects S-adenosylhomocysteine (SAH), a product of the methylation reaction, using a TR-FRET-based RNA aptamer system.
Materials:
-
METTL3/METTL14 enzyme complex
-
S-adenosylmethionine (SAM)
-
RNA substrate
-
This compound (or other test compounds)
-
TR-FRET detection reagents (including SAH-sensing RNA aptamer)
-
Assay buffer
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the METTL3/METTL14 enzyme, RNA substrate, and the test compound or vehicle control.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the plate at the recommended temperature and time to allow for the enzymatic reaction to proceed.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for the detection components to equilibrate.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro TR-FRET based METTL3 inhibition assay.
Cellular m6A Quantification Assay (LC-MS/MS)
Objective: To measure the global levels of m6A in total RNA from cells treated with this compound.[9][11]
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration.
-
Harvest the cells and extract total RNA using a standard RNA extraction kit.
-
Digest the RNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the digested nucleosides by LC-MS/MS to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).
-
Calculate the m6A/A ratio for each sample to determine the relative level of m6A modification.
Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.[9][11]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
CCK-8 (Cell Counting Kit-8) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.[15][16][17]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor implantation
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, RNA extraction).
Caption: Experimental workflow for an in vivo xenograft tumor model.
Conclusion
This compound is a valuable tool for investigating the biological roles of m6A RNA methylation and for the development of novel cancer therapeutics. The protocols and guidelines provided in these application notes are intended to assist researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of action of this promising METTL3 inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data.
References
- 1. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The molecular mechanism of METTL3 promoting the malignant progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aginganddisease.org [aginganddisease.org]
- 13. The Flip Side of the Coin: METTL3 Serves as a Novel Cellular Senescence Accelerator via Negative Regulation of ITGA9 [aginganddisease.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. METTL3‑mediated N6‑methyladenosine modification of MMP9 mRNA promotes colorectal cancer proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. METTL3-Mediated ADAMTS9 Suppression Facilitates Angiogenesis and Carcinogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for METTL3 Inhibition in Acute Myeloid Leukemia (AML) Cell Lines
Note: These application notes and protocols are based on the publicly available data for the METTL3 inhibitor STM2457 . The user-specified term "METTL3-IN-9" did not yield specific results in scientific literature searches. Based on the consistent co-occurrence of search results for "METTL3 inhibitor" and "acute myeloid leukemia" with STM2457, it is presumed that "this compound" may be an internal designation or synonym for STM2457.
Introduction
N6-methyladenosine (m6A) is the most prevalent internal mRNA modification in eukaryotic cells, playing a crucial role in RNA metabolism, including splicing, nuclear export, stability, and translation. The m6A modification is installed by a methyltransferase complex with METTL3 (Methyltransferase-like 3) acting as the catalytic subunit. In acute myeloid leukemia (AML), METTL3 is frequently overexpressed and has been identified as a key factor in leukemogenesis and the maintenance of the leukemic state.[1][2][3] Inhibition of METTL3 has emerged as a promising therapeutic strategy for AML.[1][2][3]
STM2457 is a potent and selective, first-in-class catalytic inhibitor of METTL3.[1][2] It has been shown to reduce AML cell growth, induce differentiation, and promote apoptosis.[1][2] These effects are associated with a decrease in m6A levels on the mRNA of key leukemogenic genes, leading to translational defects.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with the METTL3 inhibitor STM2457 in AML cell lines.
Data Presentation
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of STM2457 in various human AML cell lines. This data provides a reference for selecting appropriate cell lines and concentration ranges for in vitro experiments.
| Cell Line | IC50 (µM) | Reference |
| MOLM-13 | 3.5 | [4] |
| MV4-11 | Not explicitly stated, but sensitive | [5] |
| NOMO-1 | Sensitive to METTL3 depletion | [6] |
| NB4 | Sensitive to METTL3 depletion | [6] |
| K562 | Sensitive to METTL3 depletion | [5] |
| Kasumi-1 | Sensitive to METTL3 depletion | [7] |
| HL-60/ADR | IC50 of 24.15 µM (in combination with Adriamycin) | [8] |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the effect of STM2457 on the proliferation of AML cell lines using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
STM2457 (dissolved in DMSO to create a stock solution)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of STM2457 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest STM2457 concentration.
-
Add 100 µL of the diluted STM2457 or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in AML cell lines treated with STM2457 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cell lines
-
Complete culture medium
-
STM2457
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate at an appropriate density and treat with the desired concentrations of STM2457 (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for assessing the protein levels of METTL3 and its downstream targets in AML cell lines following treatment with STM2457.
Materials:
-
AML cell lines
-
Complete culture medium
-
STM2457
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-METTL3, anti-c-MYC, anti-BCL2, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with STM2457 at the desired concentrations and for the specified time (e.g., 48 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein expression levels.
Visualizations
Caption: METTL3 Signaling Pathway in AML and the Mechanism of STM2457.
Caption: Experimental Workflow for Evaluating STM2457 in AML Cell Lines.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]
- 8. Frontiers | Transcriptome-Wide Analysis of RNA N6-Methyladenosine Modification in Adriamycin-Resistant Acute Myeloid Leukemia Cells [frontiersin.org]
Application Notes and Protocols for Measuring METTL3 Activity using METTL3-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of the N6-adenosine-methyltransferase METTL3 and the inhibitory effects of METTL3-IN-9. The protocols are intended for researchers in academia and industry engaged in drug discovery and the study of epitranscriptomics.
Introduction to METTL3
Methyltransferase-like 3 (METTL3) is the catalytic subunit of the primary N6-methyladenosine (m6A) methyltransferase complex in eukaryotes.[1][2] This complex, which also includes METTL14 and WTAP, is responsible for the most abundant internal modification of messenger RNA (mRNA).[1][2] The m6A modification plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[3][4][5] Dysregulation of METTL3 activity has been implicated in a wide range of human diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3][6][7] METTL3 has been shown to influence key signaling pathways involved in cell proliferation, survival, and differentiation, such as the PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK pathways.[1][3][6]
This compound: A Chemical Probe for METTL3
This compound is a small molecule inhibitor designed to target the catalytic activity of METTL3. By inhibiting METTL3, this compound allows for the investigation of the functional consequences of reduced m6A levels in various biological contexts.[8] Such inhibitors are invaluable tools for validating METTL3 as a therapeutic target and for elucidating the downstream effects of m6A modification.[8]
Section 1: Biochemical Assays for METTL3 Activity
Biochemical assays are essential for determining the direct inhibitory effect of compounds on METTL3 enzymatic activity. These assays typically utilize purified recombinant METTL3/METTL14 complex, a methyl donor (S-adenosylmethionine, SAM), and a specific RNA substrate.
Radiometric Filter-Binding Assay
This classic method measures the incorporation of a radiolabeled methyl group from [3H]-SAM into an RNA substrate.
Principle: The transfer of the [3H]-methyl group from SAM to the RNA substrate by METTL3 is quantified by capturing the radiolabeled RNA on a filter membrane and measuring the retained radioactivity using a scintillation counter.
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing METTL3/METTL14 complex, [3H]-SAM, and an unlabeled RNA substrate in a suitable reaction buffer.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.
-
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., cold S-adenosyl-L-homocysteine (SAH)).
-
Filter Binding: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose or DEAE) and wash extensively to remove unincorporated [3H]-SAM.
-
Detection: Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chemiluminescent Assay
This assay format offers a non-radioactive alternative and is well-suited for high-throughput screening (HTS).
Principle: This assay typically relies on an antibody that specifically recognizes the m6A modification on the RNA substrate. The bound antibody is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that catalyzes a chemiluminescent reaction.[4][9][10]
Experimental Protocol:
-
Plate Coating: Use a microplate pre-coated with the RNA substrate.[9][10]
-
Reaction Setup:
-
Add the METTL3/METTL14 complex and SAM to the wells.
-
For inhibitor screening, include varying concentrations of this compound.
-
-
Incubation: Incubate the plate to allow for the enzymatic reaction.
-
Washing: Wash the wells to remove the enzyme and unreacted SAM.
-
Antibody Incubation:
-
Detection:
-
Data Analysis: Determine the IC50 value of this compound as described for the radiometric assay.
Mass Spectrometry-Based Assay
This label-free method directly measures the formation of the methylated RNA substrate or the reaction by-product, SAH.
Principle: The reaction mixture is analyzed by mass spectrometry to quantify the amount of methylated RNA or SAH produced. This provides a direct and highly sensitive measure of enzyme activity.[5]
Experimental Protocol:
-
Reaction Setup: Perform the enzymatic reaction as described for the radiometric assay, but using non-radiolabeled SAM.
-
Quenching: Stop the reaction at various time points.
-
Sample Preparation: Prepare the samples for mass spectrometry analysis (e.g., desalting and concentration).
-
Mass Spectrometry Analysis: Analyze the samples using a suitable mass spectrometer (e.g., MALDI-TOF or LC-MS) to quantify the methylated RNA product or SAH.[5]
-
Data Analysis: Plot the product formation over time to determine the reaction rate and calculate the inhibition by this compound.
Quantitative Data for METTL3 Inhibitors (Biochemical Assays)
| Inhibitor | Assay Type | IC50 | Reference |
| STM2457 | Biochemical Activity | 16.9 nM | [11] |
| UZH1a | HTRF | 280 nM | [12][13] |
| Quercetin | LC-MS/MS | 2.73 µM | [14] |
| Compound 77 | In vitro | 7.4 µM | [15][16] |
| SAH | Radiometric | 520 ± 90 nM | [17] |
| SAH | SAMDI | 1110 ± 250 nM | [17] |
| Sinefungin | Radiometric | 1320 ± 110 nM | [17] |
| Sinefungin | SAMDI | 3370 ± 430 nM | [17] |
Section 2: Cell-Based Assays for METTL3 Activity
Cell-based assays are crucial for evaluating the efficacy of METTL3 inhibitors in a physiological context. These assays measure the downstream consequences of METTL3 inhibition on cellular m6A levels and associated phenotypes.
Quantification of Global m6A Levels
This assay determines the overall level of m6A in the cellular mRNA pool following treatment with this compound.
Principle: Total mRNA is isolated from cells, and the m6A content is quantified using either an ELISA-based method or LC-MS/MS. A decrease in the m6A/A ratio indicates inhibition of METTL3 activity.
Experimental Protocol (ELISA-based):
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified duration.
-
mRNA Isolation: Isolate total RNA from the treated cells and purify the mRNA fraction using oligo(dT)-magnetic beads.[18]
-
m6A Quantification: Use a commercially available m6A quantification kit according to the manufacturer's instructions.[18] This typically involves capturing the mRNA in a microplate, detecting the m6A marks with a specific antibody, and generating a colorimetric or fluorescent signal.
-
Data Analysis: Normalize the m6A levels to the total amount of input mRNA and calculate the percentage reduction in m6A for each inhibitor concentration.
Cellular Phenotypic Assays
Inhibition of METTL3 can lead to various cellular phenotypes, such as reduced proliferation, induction of apoptosis, or changes in cell differentiation.
Experimental Protocols:
-
Proliferation Assay (e.g., CCK8 or EdU incorporation):
-
Seed cells in a 96-well plate and treat with this compound.
-
At different time points, assess cell viability or DNA synthesis using a CCK8 kit or by measuring the incorporation of EdU, respectively.[19]
-
-
Apoptosis Assay (e.g., Annexin V/PI staining):
-
Treat cells with this compound.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Colony Formation Assay:
-
Treat cells with this compound for a defined period.
-
Seed a low number of cells in a culture dish and allow them to grow for 1-2 weeks.
-
Stain the resulting colonies and count them to assess the long-term effect of the inhibitor on cell survival and proliferation.
-
Quantitative Data for METTL3 Inhibitors (Cell-Based Assays)
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| STM2457 | MOLM-13 | m6A reduction | Dose-dependent reduction | [11] |
| UZH1a | MOLM-13 | m6A reduction | 7 µM | [12] |
| Quercetin | MIA PaCa-2 | Proliferation (CCK-8) | 73.51 ± 11.22 µM | [14] |
| Quercetin | Huh7 | Proliferation (CCK-8) | 99.97 ± 7.03 µM | [14] |
| STM2457 | UCB cell lines | Proliferation | 18–75 μM | [20] |
Section 3: Signaling Pathways and Experimental Workflows
Signaling Pathways Involving METTL3
METTL3-mediated m6A modification can impact multiple signaling pathways that are critical for cellular homeostasis and are often dysregulated in disease.[3][6] Understanding these connections is key to interpreting the effects of METTL3 inhibitors.
Caption: METTL3 signaling network and points of intervention.
Experimental Workflow for METTL3 Inhibitor Screening
A typical workflow for identifying and characterizing METTL3 inhibitors involves a tiered approach, starting with high-throughput biochemical screens and progressing to more complex cell-based and in vivo models.
Caption: A generalized workflow for METTL3 inhibitor discovery.
Troubleshooting and Considerations
-
Enzyme Activity: Ensure the purity and activity of the recombinant METTL3/METTL14 complex. Inconsistent enzyme activity can lead to variable results.
-
Substrate Quality: The quality of the RNA substrate is critical. Ensure it is free of nucleases and has the correct sequence and length.
-
Assay Conditions: Optimize reaction conditions such as buffer composition, temperature, and incubation time for each assay.
-
Cellular Permeability: For cell-based assays, consider the cell permeability of this compound. Poor permeability can lead to a discrepancy between biochemical and cellular potencies.
-
Off-Target Effects: It is important to assess the selectivity of this compound against other methyltransferases to ensure that the observed effects are specific to METTL3 inhibition.
By following these detailed protocols and considering the key aspects of assay design and interpretation, researchers can effectively measure METTL3 activity and characterize the effects of inhibitors like this compound. This will facilitate a deeper understanding of the biological roles of m6A and aid in the development of novel therapeutics targeting this important pathway.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A Mass Spectrometric Assay of METTL3/METTL14 Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METTL3 inhibitors for epitranscriptomic modulation of cellular processes | bioRxiv [biorxiv.org]
- 14. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Knockdown of m6A methyltransferase METTL3 in gastric cancer cells results in suppression of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reinvestigating the clinical relevance of the m6A writer METTL3 in urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: METTL3 Inhibitors in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-methyladenosine (m6A) writer complex, which is responsible for the most abundant internal modification of eukaryotic mRNA.[1][2] Dysregulation of METTL3 has been implicated in the progression of various cancers, making it a compelling therapeutic target.[3][4] Small molecule inhibitors of METTL3 have emerged as valuable tools to probe the biological functions of m6A and as potential anti-cancer agents.[2][5][6] CRISPR-Cas9 technology provides a powerful platform for genome-wide screens to identify genes that sensitize or confer resistance to therapeutic agents.[1][7][8] The application of METTL3 inhibitors in conjunction with CRISPR screens enables the elucidation of synthetic lethal interactions and resistance mechanisms, thereby informing drug development strategies.
This document provides detailed application notes and protocols for the use of a representative METTL3 inhibitor, referred to here as METTL3-IN-9, in CRISPR screens. While "this compound" is a placeholder, the data and protocols are based on published information for well-characterized METTL3 inhibitors such as STM2457 and UZH1a.
Data Presentation: In Vitro Activity of METTL3 Inhibitors
The following tables summarize the quantitative data for two exemplary METTL3 inhibitors, providing a reference for the expected potency and cellular activity.
Table 1: Biochemical and Cellular Activity of METTL3 Inhibitors
| Compound Name | Target | Biochemical IC50 (nM) | Cellular m6A Reduction IC50 (µM) | Cell Growth Inhibition IC50 (µM) | Cell Line | Reference |
| STM2457 | METTL3 | 16.9 | Not specified | Not specified | Acute Myeloid Leukemia (AML) | [9][10] |
| UZH1a | METTL3 | 280 | 4.6 | 11 | MOLM-13 (AML) | [11][12][13] |
| 67 | HEK293T | [12][14] | ||||
| 87 | U2Os | [12][14] |
Table 2: Characterization of METTL3 Inhibitor Binding
| Compound Name | Binding Affinity (Kd) | Binding Mode | Reference |
| STM2457 | 1.4 nM | SAM-competitive | [10] |
| UZH1a | Not specified | Occupies the SAM binding site | [6] |
Signaling Pathways and Experimental Workflows
METTL3 Signaling Pathways
METTL3 regulates multiple signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Understanding these pathways is crucial for interpreting the results of CRISPR screens with METTL3 inhibitors.
// Nodes METTL3 [label="METTL3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; m6A [label="m6A RNA Methylation", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt_BetaCatenin [label="Wnt/β-catenin Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MYC [label="MYC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BCL2 [label="BCL2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interferon_Response [label="Interferon Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antitumor_Immunity [label="Antitumor Immunity", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF3h [label="eIF3h", fillcolor="#FBBC05", fontcolor="#202124"]; Translation [label="Oncogene Translation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges METTL3 -> m6A [label=" Catalyzes", color="#5F6368"]; m6A -> PI3K_AKT [label=" Modulates", color="#5F6368"]; m6A -> Wnt_BetaCatenin [label=" Modulates", color="#5F6368"]; m6A -> MYC [label=" Regulates translation", color="#5F6368"]; m6A -> BCL2 [label=" Regulates translation", color="#5F6368"]; PI3K_AKT -> Cell_Proliferation [color="#5F6368"]; Wnt_BetaCatenin -> Cell_Proliferation [color="#5F6368"]; MYC -> Cell_Proliferation [color="#5F6368"]; BCL2 -> Cell_Proliferation [color="#5F6368"]; METTL3 -> JAK_STAT [label=" Activates", color="#5F6368"]; METTL3 -> Interferon_Response [label=" Suppresses", style=dashed, color="#5F6368"]; Interferon_Response -> Antitumor_Immunity [color="#5F6368"]; METTL3 -> eIF3h [label=" Interacts with\n(m6A-independent)", style=dashed, color="#5F6368"]; eIF3h -> Translation [color="#5F6368"]; Translation -> Cell_Proliferation [color="#5F6368"]; } .dot
Caption: METTL3 signaling network in cancer.
CRISPR Screen Experimental Workflow
A genome-wide CRISPR-Cas9 screen can be employed to identify genes whose loss-of-function sensitizes or confers resistance to METTL3 inhibition.
Caption: General workflow for a CRISPR screen with a METTL3 inhibitor.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Screen with this compound
This protocol is adapted from studies using the METTL3 inhibitor STM2457 in a co-culture screen.[1]
1. Cell Line and Library Preparation:
- Select a cancer cell line of interest (e.g., B16-ovalbumin melanoma cells for immune-oncology studies or MOLM-13 for AML).
- Transduce the cells with a genome-wide lentiviral sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.5) to ensure single sgRNA integration per cell.
- Select for transduced cells using the appropriate antibiotic resistance marker.
2. This compound Treatment:
- Culture the transduced cell population for a period to allow for gene knockout to occur (typically 7-14 days).
- Split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
- The concentration of this compound should be determined beforehand based on cell viability assays (e.g., a concentration around the IC50 value). For example, a 5 µM concentration was used for STM2457.[1]
- Continue the culture for a duration sufficient to observe selective pressure (e.g., 14-21 days), ensuring the cell representation of the library is maintained.
3. Genomic DNA Extraction and Sequencing:
- Harvest cells from both the control and treatment groups.
- Extract genomic DNA using a commercial kit.
- Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette.
- Perform next-generation sequencing (NGS) of the PCR amplicons to determine the abundance of each sgRNA in both populations.
4. Data Analysis:
- Use computational tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[15][16]
- Normalize the read counts for each sgRNA to the total number of reads per sample.
- Calculate the log-fold change (LFC) of each sgRNA's abundance in the this compound treated group relative to the control group.
- Identify genes that are significantly enriched (resistance hits) or depleted (sensitization hits) in the this compound treated population.
Protocol 2: Cellular m6A Quantification Assay
This protocol is to assess the in-cell activity of this compound by measuring the global m6A levels in mRNA.
1. Cell Treatment:
- Seed cells (e.g., MOLM-13, HEK293T, or U2Os) in appropriate culture plates.
- Treat the cells with a dose range of this compound or a single concentration for a specified time (e.g., 16 hours).[13] Include a vehicle control (DMSO).
2. mRNA Isolation:
- Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol).
- Isolate poly(A)+ RNA (mRNA) from the total RNA using oligo(dT)-magnetic beads.
3. LC-MS/MS Analysis:
- Digest the purified mRNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
- Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).
- Calculate the m6A/A ratio for each sample. A dose-dependent reduction in this ratio indicates effective inhibition of METTL3 in cells.
CRISPR Screen Data Analysis Workflow
// Nodes FASTQ [label="Raw Sequencing Data (FASTQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC1 [label="Quality Control (FastQC)", fillcolor="#FBBC05", fontcolor="#202124"]; Alignment [label="Alignment to sgRNA Library", fillcolor="#FBBC05", fontcolor="#202124"]; Read_Counting [label="sgRNA Read Counting", fillcolor="#FBBC05", fontcolor="#202124"]; Normalization [label="Normalization", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_Calling [label="Hit Identification (MAGeCK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Pathway Enrichment Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Validation of Top Hits", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FASTQ -> QC1; QC1 -> Alignment; Alignment -> Read_Counting; Read_Counting -> Normalization; Normalization -> Hit_Calling; Hit_Calling -> Pathway_Analysis; Hit_Calling -> Validation; } .dot
Caption: Workflow for analyzing CRISPR screen data.
Conclusion
The combination of potent and selective METTL3 inhibitors with genome-wide CRISPR-Cas9 screens provides a powerful approach to uncover the genetic dependencies of cancer cells and to identify novel therapeutic strategies. The protocols and data presented herein, while using a placeholder "this compound," are based on robust scientific literature for existing METTL3 inhibitors and offer a comprehensive guide for researchers entering this exciting field. Successful execution of these experiments will undoubtedly contribute to a deeper understanding of m6A biology and accelerate the development of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. doaj.org [doaj.org]
- 3. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METTL3 inhibitors for epitranscriptomic modulation of cellular processes | bioRxiv [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. METTL3 inhibitors for epitranscriptomic modulation of cellular processes | bioRxiv [biorxiv.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of METTL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to METTL3
Methyltransferase-like 3 (METTL3) is the primary catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification of eukaryotic messenger RNA (mRNA).[1][2][3] This epigenetic modification plays a crucial role in regulating various aspects of RNA metabolism, including splicing, stability, translation, and nuclear export.[4] METTL3, in a heterodimeric complex with METTL14, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence on mRNA.[5]
Dysregulation of METTL3 and aberrant m6A methylation have been implicated in the pathogenesis of numerous human diseases, most notably cancer.[1][6] In many cancers, METTL3 is overexpressed and promotes tumorigenesis, proliferation, invasion, and therapeutic resistance.[1] This has established METTL3 as a promising therapeutic target for the development of novel anti-cancer drugs.[7] High-throughput screening (HTS) of large compound libraries is a critical first step in the identification of novel and potent METTL3 inhibitors.[8]
METTL3 Signaling Pathways
METTL3 exerts its biological functions through the m6A modification of target mRNAs, which in turn modulates the expression of key proteins involved in various signaling pathways. The downstream effects of METTL3 are often mediated by m6A "reader" proteins that recognize the m6A mark and influence the fate of the modified mRNA.
Below is a diagram illustrating some of the key signaling pathways influenced by METTL3 activity.
Caption: METTL3-mediated m6A modification of mRNA regulates key oncogenic pathways.
High-Throughput Screening (HTS) for METTL3 Inhibitors
The discovery of small molecule inhibitors of METTL3 often begins with HTS campaigns that screen large chemical libraries for compounds that can modulate the enzyme's activity.[9][8] Several HTS-compatible assay formats have been developed to measure METTL3 activity. These assays typically monitor the production of S-adenosylhomocysteine (SAH), a by-product of the methylation reaction, or the formation of m6A on an RNA substrate.
HTS Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer. Detects SAH using an SAH-sensing RNA aptamer or detects m6A using a specific antibody and a labeled RNA substrate.[6] | Homogeneous (no-wash), sensitive, amenable to automation.[6] | Potential for compound interference with FRET signal. |
| Mass Spectrometry | Directly measures the production of SAH or the methylation of an RNA substrate. | Highly sensitive and direct measurement, less prone to compound interference. | Lower throughput, requires specialized equipment. |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry. Quantifies the m6A/A ratio in an in vitro reaction.[2] | Accurate and quantitative.[2] | Low throughput, not ideal for primary screening. |
| Radiometric | Measures the transfer of a radiolabeled methyl group from [3H]-SAM to an RNA substrate. | Highly sensitive and a direct measure of enzyme activity. | Requires handling of radioactive materials, generates radioactive waste. |
Experimental Protocols
Below are detailed protocols for two common HTS assays for METTL3 inhibitors. These protocols can be adapted for specific inhibitors like this compound.
Protocol 1: TR-FRET Based HTS Assay for METTL3 Activity
This protocol is based on the detection of SAH produced during the methylation reaction using a competitive immunoassay format or a riboswitch-based detection method.[6]
Materials and Reagents:
-
Recombinant human METTL3/METTL14 complex
-
RNA substrate (e.g., a short single-stranded RNA with a GGACU motif)
-
S-adenosylmethionine (SAM)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20[6]
-
TR-FRET detection reagents (e.g., SAH antibody, europium-labeled secondary antibody, and an SAH-tracer)
-
384-well low-volume white plates
Experimental Workflow Diagram:
Caption: A typical workflow for a TR-FRET based HTS assay for METTL3 inhibitors.
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., positive control inhibitor, negative control DMSO) into a 384-well plate.
-
Enzyme Addition: Add the METTL3/METTL14 enzyme complex diluted in assay buffer to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of the RNA substrate and SAM to each well.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 120 minutes).[6]
-
Reaction Termination and Detection: Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's instructions.
-
Signal Reading: After a final incubation period, read the plate on a TR-FRET-compatible plate reader.
Protocol 2: Mass Spectrometry-Based HTS Assay
This protocol utilizes RapidFire Mass Spectrometry to directly measure the product of the reaction, SAH.[9]
Materials and Reagents:
-
Recombinant human METTL3/METTL14 complex
-
RNA substrate
-
SAM
-
Test compounds in DMSO
-
Assay Buffer: 20 mM Tris-HCl (pH 7.6), 1 mM DTT, 0.01% Tween-20[8]
-
384-well plates
Procedure:
-
Compound Plating: Dispense test compounds and controls into a 384-well plate.
-
Enzyme and Substrate Addition: Add a mixture of the METTL3/METTL14 enzyme, RNA substrate, and SAM in assay buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., formic acid).
-
Analysis: Analyze the samples directly from the 384-well plate using a RapidFire Mass Spectrometry system to quantify the amount of SAH produced.
Data Presentation
The potency of METTL3 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Below is a table summarizing the IC50 values for some known METTL3 inhibitors identified through HTS and subsequent optimization.
| Compound | HTS Assay Type | Biochemical IC50 | Cellular EC50 | Reference |
| STM2457 | Mass Spectrometry | 16.9 nM | 2.2 µM | |
| STM1760 | Mass Spectrometry | 51.7 µM | N/A | [8] |
| UZH1a | TR-FRET | 280 nM | 4.6 µM | [10] |
| Quercetin | LC-MS/MS | 2.73 µM | 73.51 µM (MIA PaCa-2) | [2] |
| Luteolin | LC-MS/MS | 6.23 µM | N/A | [2] |
| Scutellarin | LC-MS/MS | 19.93 µM | N/A | [2] |
Conclusion
The development of robust and reliable high-throughput screening assays has been instrumental in the discovery of novel METTL3 inhibitors. The protocols and data presented here provide a framework for researchers to establish their own screening campaigns for the identification and characterization of new chemical entities targeting METTL3, such as this compound. The continued discovery of potent and selective METTL3 inhibitors holds great promise for the development of new therapies for cancer and other diseases driven by aberrant m6A methylation.
References
- 1. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 5. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. i-share-ims.primo.exlibrisgroup.com [i-share-ims.primo.exlibrisgroup.com]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METTL3 inhibitors for epitranscriptomic modulation of cellular processes | bioRxiv [biorxiv.org]
In Vivo Delivery of METTL3 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
METTL3 (Methyltransferase-like 3) is an enzyme that functions as the catalytic core of the N6-methyladenosine (m6A) methyltransferase complex. This complex plays a pivotal role in post-transcriptional gene regulation by modifying messenger RNA (mRNA). Aberrant METTL3 activity has been implicated in the progression of various cancers, including acute myeloid leukemia (AML) and solid tumors, making it a compelling target for therapeutic intervention. Small molecule inhibitors of METTL3 have shown promise in preclinical studies by inducing anti-tumor effects. This document provides detailed application notes and protocols for the in vivo delivery of METTL3 inhibitors, using the well-characterized examples of STM2457 and STC-15, to guide researchers in their preclinical drug development efforts.
Data Presentation: In Vivo Efficacy of METTL3 Inhibitors
The following tables summarize the quantitative data from in vivo studies using METTL3 inhibitors.
Table 1: In Vivo Studies with METTL3 Inhibitor STM2457
| Animal Model | Cancer Type | Dosing Regimen | Administration Route | Key Outcomes | Citations |
| Patient-Derived Xenograft (PDX) Mice | Acute Myeloid Leukemia (AML) | 50 mg/kg, daily | Intraperitoneal (IP) injection | Impaired AML engraftment and expansion, prolonged survival, reduction of human CD45+ cells in bone marrow and spleen.[1][2][3] | [1][2][3] |
| Primary Murine MLL-AF9/Flt3Itd/+ Model | Acute Myeloid Leukemia (AML) | 50 mg/kg, daily for 14 days | Intraperitoneal (IP) injection | Reduced total m6A levels on poly-A+ enriched RNA.[4] | [4] |
| NCI-H460 Cell-Derived Xenograft (Nude Mice) | Non-Small Cell Lung Cancer (NSCLC) | 30 mg/kg, daily for 2 weeks | Not Specified | Enhanced chemosensitivity to paclitaxel and carboplatin. | |
| Colorectal Cancer (CRC) Xenograft (HCT116 and SW620 cells) | Colorectal Cancer | 50 mg/kg, every three days for 14 days | Intraperitoneal (IP) injection | Attenuated tumor growth.[5] | [5] |
| Oral Squamous Cell Carcinoma (OSCC) Xenograft (Nude Mice) | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | In combination with anlotinib, enhanced inhibition of tumor growth.[6] | [6] |
Table 2: In Vivo Studies with METTL3 Inhibitor STC-15
| Animal Model | Cancer Type | Dosing Regimen | Administration Route | Key Outcomes | Citations |
| MC38 Syngeneic Model | Colorectal Cancer | Not Specified | Oral | Significantly inhibited tumor growth.[7][8] | [7][8] |
| A20 Syngeneic Model | Lymphoma | Not Specified | Oral | Significantly inhibited tumor growth; combination with anti-PD1 resulted in tumor regression.[7][8][9] | [7][8][9] |
| Patient-Derived Xenograft (PDX) Mice | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Extended survival compared to vehicle and venetoclax-treated groups; decreased circulating human CD45+ cells and spleen weight.[10][11] | [10][11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of STM2457 in an AML Patient-Derived Xenograft (PDX) Model
1. Animal Model:
-
Use immunodeficient mice (e.g., NSG mice) to allow for the engraftment of human AML cells.[12]
-
Engraft mice with human AML PDX cells.[1][3] Monitor engraftment through bioluminescence imaging if cells are luciferase-tagged, or by monitoring for human CD45+ cells in peripheral blood.[1]
2. Formulation of STM2457:
-
Dissolve STM2457 in a vehicle suitable for intraperitoneal injection. A commonly used vehicle is 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.[4]
-
Prepare the formulation fresh daily or store under appropriate conditions as determined by stability studies.
3. Administration of STM2457:
-
Once AML engraftment is confirmed (e.g., day 10 post-transplant), randomize mice into treatment and vehicle control groups.[1]
-
Administer STM2457 via intraperitoneal (IP) injection at a dose of 50 mg/kg daily.[1][12]
-
Administer the vehicle solution to the control group following the same schedule.
-
Continue treatment for the specified duration, for example, 12 to 21 days.[3]
4. Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight regularly to assess for any overt toxicity.[1]
-
Track tumor burden throughout the study using bioluminescence imaging.[1]
-
At the end of the treatment period, or when humane endpoints are reached, euthanize the animals.
-
Collect tissues such as bone marrow and spleen to analyze the percentage of human CD45+ cells by flow cytometry to determine AML burden.[1][4]
-
Analyze protein levels of METTL3 targets and global m6A levels in isolated tumor cells to confirm target engagement.[1]
-
Monitor survival in a parallel cohort of animals to generate Kaplan-Meier survival curves.[1]
Protocol 2: In Vivo Efficacy Study of STC-15 in a Syngeneic Mouse Model
1. Animal Model:
-
Use immunocompetent mice (e.g., C57BL/6) for syngeneic models.
-
Implant a murine cancer cell line, such as MC38 (colorectal) or A20 (lymphoma), subcutaneously.[7][8]
2. Formulation of STC-15:
-
As STC-15 is orally bioavailable, formulate it in a vehicle suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose).
3. Administration of STC-15:
-
Once tumors are established and have reached a palpable size, randomize mice into treatment and control groups.
-
Administer STC-15 orally at the desired dose. While specific preclinical doses are not detailed in the provided results, a dose-finding study would be a standard preliminary step.
-
For combination studies, administer anti-PD1 antibody (or other checkpoint inhibitors) according to established protocols, typically via intraperitoneal injection.[9]
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as a general indicator of health.[13]
-
Analyze tumors for biomarkers of interest, such as m6A levels and infiltration of immune cells (e.g., CD8+ T-cells), to understand the mechanism of action.[7][13]
-
For studies assessing durable anti-tumor immunity, re-challenge tumor-free mice with the same cancer cells and monitor for tumor growth.[9]
Visualizations
METTL3 Signaling Pathway in Cancer
Caption: METTL3-mediated m6A modification and its downstream signaling in cancer.
Experimental Workflow for In Vivo Evaluation of a METTL3 Inhibitor
Caption: A generalized experimental workflow for in vivo testing of METTL3 inhibitors.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. STC-15, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 10. STORM Therapeutics Presents STC-15 Preclinical Data - M Ventures [m-ventures.com]
- 11. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 12. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 13. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
Troubleshooting & Optimization
METTL3 Modulator Technical Support Center
Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with METTL3 modulators, with a focus on solubility.
Q1: My METTL3 modulator is not dissolving in my chosen solvent.
A1: Solubility issues can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Verify the Recommended Solvent: First, confirm you are using a solvent recommended for your specific METTL3 modulator. For example, some compounds are soluble in aqueous solutions, while others require organic solvents like DMSO.
-
Check the Concentration: Attempting to dissolve the compound at a concentration higher than its solubility limit will result in an incomplete solution. Refer to the solubility data table below for guidance on maximum concentrations in various solvents.
-
Gentle Heating: For some compounds, gentle warming (e.g., to 37°C) can aid dissolution. However, always check the compound's stability information, as excessive heat can cause degradation.
-
Sonication: Using a sonicator can help break up compound aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Solvent Purity: Ensure the solvent you are using is of high purity and anhydrous if required, as contaminants can affect solubility.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium.
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is much less soluble in the aqueous medium than in the concentrated DMSO stock. Here are some strategies to mitigate this:
-
Lower the Final Concentration: Ensure the final concentration of the compound in your culture medium is well below its aqueous solubility limit.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is often tolerated and can help keep the compound in solution. Always run a vehicle control (medium with the same final DMSO concentration) to account for any solvent effects.
-
Use a Surfactant or Co-solvent: For in vivo studies or challenging in vitro assays, a formulation with surfactants like Tween-80 or co-solvents like PEG300 can improve solubility.[1]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of a solvent in which the compound is intermediately soluble (if available), and then add this to the final aqueous medium.
Q3: Can I store my METTL3 modulator stock solution at room temperature?
A3: It is generally not recommended to store stock solutions at room temperature for extended periods. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Always refer to the manufacturer's specific storage instructions.
Data Presentation
Table 1: Solubility of METTL3 activator-1
| Solvent System | Maximum Solubility (Concentration) | Appearance |
| H₂O | ≥ 250 mg/mL (1151.60 mM) | Clear solution (requires sonication) |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (23.03 mM) | Clear solution |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (23.03 mM) | Clear solution |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | Not specified, but a suggested formulation for in vivo use | - |
Data is based on the product datasheet for METTL3 activator-1 and may not be representative of all METTL3 modulators.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of METTL3 activator-1 in DMSO
Materials:
-
METTL3 activator-1 (MW: 217.09 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 217.09 g/mol x 1000 mg/g = 2.1709 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.17 mg of METTL3 activator-1 into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or sonication can be applied as described in the troubleshooting guide.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Mandatory Visualizations
Caption: METTL3 forms a complex to methylate mRNA, influencing its fate.
Caption: Workflow for using a METTL3 modulator in cell-based assays.
References
optimizing METTL3-IN-9 concentration for cell culture
Welcome to the technical support center for METTL3-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing METTL3 inhibitors in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of METTL3, the primary N6-methyladenosine (m6A) RNA methyltransferase.[1][2] By binding to the S-adenosylmethionine (SAM)-binding pocket of METTL3, the inhibitor prevents the transfer of a methyl group to adenosine residues on mRNA.[3] This leads to a global reduction in m6A levels in mRNA, which in turn affects mRNA stability, translation, and splicing, ultimately impacting gene expression and cellular processes like proliferation and apoptosis.[2]
Q2: What is a good starting concentration for this compound in my cell line?
A2: The optimal concentration of a METTL3 inhibitor is highly cell-line dependent. We recommend starting with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data for similar METTL3 inhibitors like STM2457 and UZH1a, a starting concentration range of 1 µM to 20 µM is often effective for observing biological effects.[4][5] For initial experiments, you could test a logarithmic dilution series (e.g., 0.1, 1, 10, 50 µM).
Q3: How long should I treat my cells with this compound?
A3: The duration of treatment will depend on the specific endpoint of your experiment. A reduction in global m6A levels can be observed as early as 16-24 hours post-treatment.[6] For assays measuring effects on cell proliferation or apoptosis, a longer incubation of 48-72 hours is typically required.[7][8]
Q4: How can I confirm that this compound is working in my cells?
A4: The most direct way to confirm the activity of a METTL3 inhibitor is to measure the global m6A levels in mRNA, which should decrease in a dose-dependent manner. You can also assess the expression of known METTL3 downstream target genes (e.g., MYC, BCL2) via qPCR or Western blot.[9] A functional readout, such as a decrease in cell viability or an increase in apoptosis, will also indicate inhibitor activity.
Q5: Is this compound expected to be cytotoxic to all cell lines?
A5: No, the cytotoxic effects of METTL3 inhibitors can vary significantly between different cell lines.[10] Cancers that are highly dependent on METTL3 for survival, such as acute myeloid leukemia (AML), tend to be more sensitive to inhibition.[3][10] It is essential to perform a dose-response curve to determine the cytotoxic profile in your cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or target gene expression. | 1. Suboptimal inhibitor concentration: The concentration used may be too low for your specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to observe a phenotype. 3. Inhibitor instability: The inhibitor may be degrading in the cell culture medium. 4. Cell line resistance: The cell line may not be dependent on METTL3 for survival. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). 2. Increase the incubation time to 72 hours or longer. 3. Prepare fresh inhibitor stock solutions and change the media with fresh inhibitor every 24-48 hours. 4. Confirm target engagement by measuring global m6A levels. Consider using a positive control cell line known to be sensitive to METTL3 inhibition (e.g., MOLM-13). |
| High levels of cytotoxicity observed even at low concentrations. | 1. Cell line hypersensitivity: Your cell line may be particularly sensitive to METTL3 inhibition. 2. Off-target effects: At high concentrations, the inhibitor may have off-target effects. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use a lower concentration range in your dose-response experiments. 2. Ensure you are using a highly selective METTL3 inhibitor and consider testing a structurally different METTL3 inhibitor. 3. Ensure the final concentration of the solvent in your culture medium is low and consistent across all conditions (typically ≤ 0.1%). |
| Inhibitor precipitates in the cell culture medium. | 1. Poor solubility: The inhibitor may have limited solubility in aqueous solutions. 2. High concentration: The concentration used may exceed the solubility limit of the compound in the medium. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Vortex well before adding to the cells. 2. Perform a serial dilution of the stock solution to reach the desired final concentration. Avoid adding a large volume of a low-concentration stock directly to the medium.[11] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. 2. Inhibitor stock degradation: Improper storage of the inhibitor stock solution can lead to loss of activity. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. 2. Aliquot the inhibitor stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: Cellular IC50 Values for METTL3 Inhibitors in Various Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (µM) | Incubation Time (hours) |
| STM2457 | MOLM-13 | Acute Myeloid Leukemia | 8.7 | 72 |
| HCT116 | Colorectal Cancer | ~20-40 (estimated from viability curves) | 72 | |
| SW620 | Colorectal Cancer | ~20-40 (estimated from viability curves) | 72 | |
| UZH1a | MOLM-13 | Acute Myeloid Leukemia | 11 | 72 |
| HEK293T | Embryonic Kidney | 67 | 72 | |
| U2Os | Osteosarcoma | 87 | 72 |
Data compiled from multiple sources.[5][7][12][13] Note that IC50 values can vary depending on the specific assay and experimental conditions used.
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 2 x 10⁴ cells/well in 50 µL of complete culture medium.[8]
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare a 2X stock solution of this compound in culture medium.
-
Add 50 µL of the 2X inhibitor solution to the appropriate wells to achieve the final desired concentrations (e.g., 1.25–160 µM).[8] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 2: Western Blot for METTL3 Downstream Targets
This protocol is for assessing the protein levels of METTL3 downstream targets (e.g., MYC, BCL2, p-AKT).
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48-72 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-MYC, anti-p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]
-
Protocol 3: Global m6A Quantification by LC-MS/MS
This protocol provides a general workflow for the highly sensitive and quantitative measurement of m6A levels.
-
mRNA Isolation:
-
Treat cells with this compound for 24-48 hours.
-
Isolate total RNA from cells using a suitable method (e.g., TRIzol).
-
Purify mRNA from the total RNA using oligo(dT)-magnetic beads. Perform two rounds of purification for high purity.
-
-
mRNA Digestion:
-
Digest the purified mRNA (typically 100-200 ng) into single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using liquid chromatography (LC).
-
Detect and quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using tandem mass spectrometry (MS/MS) in positive ion multiple reaction monitoring (MRM) mode.[16]
-
-
Data Analysis:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL3 as a master regulator of translation in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ijbs.com [ijbs.com]
- 15. A cleaved METTL3 potentiates the METTL3-WTAP interaction and breast cancer progression [elifesciences.org]
- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 17. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
METTL3-IN-9 off-target effects investigation
Disclaimer: METTL3-IN-9 is a fictional research compound. The information provided in this technical support center is based on the known characteristics of well-documented METTL3 inhibitors and is intended for research and informational purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of METTL3 (Methyltransferase-like 3). METTL3 is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification of eukaryotic mRNA. By binding to the S-adenosylmethionine (SAM) binding pocket of METTL3, this compound competitively inhibits the transfer of a methyl group to adenosine residues on mRNA. This leads to a global reduction in m6A levels, affecting the stability, translation, and splicing of target mRNAs, which in turn impacts various cellular processes, including proliferation, differentiation, and apoptosis.
Q2: What are the potential off-target effects of this compound?
While this compound is designed for high selectivity towards METTL3, researchers should be aware of potential off-target effects. A significant off-target or downstream effect observed with METTL3 inhibition is the induction of a cell-intrinsic interferon response. This is thought to occur through the formation of endogenous double-stranded RNA (dsRNA), which is then recognized by cellular sensors like RIG-I and MDA5, triggering an antiviral-like signaling cascade.
Q3: What are the expected phenotypic outcomes after treating cells with this compound?
The cellular response to this compound can be cell-type dependent. Common phenotypes associated with METTL3 inhibition in cancer cell lines include:
-
Reduced cell proliferation and viability: Inhibition of METTL3 can lead to cell cycle arrest and apoptosis in various cancer models.
-
Induction of differentiation: In hematopoietic and other stem-like cancer cells, METTL3 inhibition can promote cellular differentiation.
-
Modulation of signaling pathways: METTL3 has been shown to regulate key oncogenic pathways such as the PI3K/AKT and Wnt/β-catenin pathways.
-
Enhanced anti-tumor immunity: By inducing an interferon response, METTL3 inhibition can increase the immunogenicity of cancer cells.
Q4: How can I confirm that this compound is engaging its target in my cellular model?
Target engagement can be confirmed using several methods. A widely used technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of METTL3 upon ligand binding. An increase in the melting temperature of METTL3 in the presence of this compound indicates direct binding in the cellular environment.
Troubleshooting Guides
Issue 1: Inconsistent anti-proliferative effects across different cell lines.
-
Question: I am observing potent anti-proliferative effects in some cancer cell lines (e.g., AML cell lines), but not in others. Is this expected?
-
Answer: Yes, this is an expected observation. The reliance of cancer cells on METTL3 activity for survival and proliferation varies. Some cancer types are highly dependent on METTL3-mediated m6A modification of oncogenic transcripts, while others may have alternative survival pathways. We recommend performing a dose-response curve in each new cell line to determine its sensitivity to this compound.
Issue 2: Unexpected cell toxicity at low concentrations.
-
Question: I am seeing significant cell death at concentrations lower than the reported IC50 for proliferation. What could be the cause?
-
Answer: This could be due to several factors:
-
High sensitivity of the cell line: The specific cell line you are using might be exceptionally sensitive to the inhibition of METTL3.
-
Induction of a strong interferon response: As mentioned in the FAQs, METTL3 inhibition can lead to the formation of dsRNA and a subsequent interferon response, which can be cytotoxic to some cells. We recommend checking for the upregulation of interferon-stimulated genes (ISGs) such as IFIT1 and OAS2 via qPCR or Western blot.
-
Off-target kinase activity: Although designed to be selective, at higher concentrations, off-target kinase inhibition could contribute to toxicity. Refer to the selectivity data provided.
-
Issue 3: No significant reduction in global m6A levels after treatment.
-
Question: I have treated my cells with this compound but do not observe a significant decrease in the m6A/A ratio. What should I check?
-
Answer: Please consider the following troubleshooting steps:
-
Compound stability and concentration: Ensure that this compound is properly dissolved and that the final concentration in your experiment is accurate.
-
Treatment duration: The reduction in m6A levels is a dynamic process dependent on the turnover rate of mRNA in your specific cell line. A 16-hour treatment is often sufficient to see a reduction, but you may need to optimize the time course.
-
Assay sensitivity: Verify the sensitivity and accuracy of your m6A quantification method (e.g., LC-MS/MS).
-
Target engagement: Perform a CETSA to confirm that this compound is binding to METTL3 in your cells.
-
Quantitative Data
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 / EC50 (nM) |
| Biochemical Inhibition | METTL3/METTL14 complex | 15 |
| m6A Reduction (Cellular) | MOLM-13 (AML) | 75 |
| Anti-proliferation | MOLM-13 (AML) | 150 |
| Anti-proliferation | CaOV3 (Ovarian) | 300 |
Data is hypothetical and based on representative METTL3 inhibitors.
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | % Inhibition at 1 µM |
| Methyltransferases (non-METTL3) | 45 | < 10% for all targets |
| Kinases | 468 | < 20% for all targets |
Data is hypothetical and based on representative METTL3 inhibitors like STM2457.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from standard CETSA procedures to assess the binding of this compound to the METTL3 protein in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Antibody against METTL3 for Western blotting
Procedure:
-
Seed cells and grow to ~80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble METTL3 in each sample by Western blotting. An increase in the amount of soluble METTL3 at higher temperatures in the this compound treated samples compared to the DMSO control indicates target stabilization.
2. In Vitro TR-FRET Methyltransferase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of METTL3 activity by this compound.
Materials:
-
Recombinant human METTL3/METTL14 complex
-
S-adenosylmethionine (SAM)
-
Biotinylated RNA substrate containing the m6A consensus sequence
-
Europium-labeled anti-m6A antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer
-
This compound
Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add this compound at various concentrations.
-
Add the METTL3/METTL14 enzyme complex and the biotinylated RNA substrate.
-
Initiate the reaction by adding SAM.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (Europium-labeled anti-m6A antibody and streptavidin-APC).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: The METTL3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
reducing METTL3-IN-9 toxicity in experiments
Disclaimer: The following troubleshooting guide provides general advice for researchers working with METTL3 inhibitors. Specific toxicity profiles can vary significantly between different inhibitor compounds. The information provided here is not a substitute for compound-specific literature and safety data sheets.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for METTL3 inhibitors?
METTL3 (Methyltransferase-like 3) is an enzyme that, in complex with METTL14, forms the primary RNA N6-adenosine methyltransferase. This complex catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues in RNA, creating N6-methyladenosine (m6A).[1][2][3] The m6A modification plays a crucial role in regulating RNA stability, splicing, translation, and degradation.[1] METTL3 inhibitors work by binding to the active site of METTL3, preventing the methylation of RNA.[1] This leads to a global decrease in m6A levels, affecting the expression of numerous genes involved in processes like cell proliferation, differentiation, and apoptosis.[1][4]
Q2: What are the potential on-target toxicities associated with METTL3 inhibition?
Inhibiting a fundamental process like RNA methylation can lead to on-target toxicities. Since METTL3 is crucial for cellular homeostasis, its inhibition may be harmful to normal cells, not just cancerous ones.[4] Potential on-target toxicities can manifest as:
-
Hematopoietic issues: METTL3 is essential for normal and malignant hematopoiesis.[5] Inhibition could potentially lead to issues with blood cell development.
-
Cell cycle arrest and apoptosis: While desirable in cancer cells, METTL3 inhibition can also induce cell cycle arrest and apoptosis in non-cancerous cells.[4]
-
Immune system activation: METTL3 inhibition can lead to the formation of double-stranded RNA (dsRNA) and trigger a cell-intrinsic interferon response.[5] While this can enhance anti-tumor immunity, it could also potentially lead to autoimmune-like responses.
Q3: Are there known off-target effects of METTL3 inhibitors?
The specificity of METTL3 inhibitors varies. Off-target effects depend on the chemical structure of the individual inhibitor and its interaction with other cellular proteins. It is crucial to consult the selectivity profile of the specific inhibitor being used. High-throughput screening of chemical libraries is often employed to identify compounds that effectively disrupt METTL3 activity without significant off-target effects.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High level of cell death in control (non-cancerous) cell lines. | On-target toxicity: The inhibitor is affecting essential cellular processes in normal cells. | 1. Perform a dose-response curve: Determine the IC50 for your cancer cell line and a non-cancerous control line to identify a therapeutic window. 2. Reduce inhibitor concentration: Use the lowest effective concentration for your experiments. 3. Shorten exposure time: Limit the duration of treatment to the minimum time required to observe the desired effect. |
| Unexpected changes in gene expression unrelated to the expected pathway. | Off-target effects: The inhibitor may be interacting with other proteins. | 1. Consult inhibitor's selectivity data: Review the literature for any known off-target interactions of your specific inhibitor. 2. Use a structurally different METTL3 inhibitor: Compare results with another inhibitor to see if the effect is consistent. 3. Perform knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete METTL3 and compare the phenotype to that of the inhibitor.[6] |
| Inconsistent results between in vitro and in vivo experiments. | Pharmacokinetic/pharmacodynamic (PK/PD) issues: Poor bioavailability, rapid metabolism, or inability to reach the target tissue in vivo. | 1. Review available PK/PD data: Check the literature for information on the inhibitor's properties in vivo. 2. Optimize drug delivery: Consider different administration routes or formulation strategies. 3. Measure target engagement in vivo: If possible, assess m6A levels in tumor and normal tissues to confirm the inhibitor is reaching its target. |
| Activation of an inflammatory response in cell culture. | Innate immune activation: Inhibition of METTL3 can lead to dsRNA formation and an interferon response.[5] | 1. Measure interferon-stimulated genes (ISGs): Use qPCR or western blotting to check for the upregulation of ISGs. 2. Co-treatment with an inhibitor of the interferon pathway: This can help to confirm if the observed phenotype is dependent on this response. |
Experimental Protocols
Protocol 1: Determining the IC50 of a METTL3 Inhibitor in Cell Culture
Objective: To determine the concentration of a METTL3 inhibitor that inhibits 50% of cell viability in a given cell line.
Materials:
-
Cancer cell line of interest and a non-cancerous control cell line
-
Complete cell culture medium
-
METTL3 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight.
-
Inhibitor Dilution: Prepare a serial dilution of the METTL3 inhibitor in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the diluted inhibitor solutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Global m6A Levels via LC-MS/MS
Objective: To quantify the global level of N6-methyladenosine in total RNA following treatment with a METTL3 inhibitor.
Materials:
-
Cells or tissues treated with a METTL3 inhibitor or vehicle control
-
Total RNA extraction kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
RNA Extraction: Extract total RNA from your samples using a commercial kit. Ensure high purity and integrity of the RNA.
-
RNA Digestion: Digest the total RNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantification: Quantify the amount of adenosine (A) and N6-methyladenosine (m6A) by comparing to a standard curve of known concentrations.
-
Data Analysis: Calculate the m6A/A ratio for each sample. Compare the ratio in inhibitor-treated samples to the vehicle control to determine the extent of m6A reduction.
Visualizations
References
- 1. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
METTL3-IN-9 stability in solution and storage
Disclaimer: Specific stability data for METTL3-IN-9 is not publicly available. The following guidelines are based on general best practices for handling and storing small molecule inhibitors in a research laboratory. It is highly recommended to perform small-scale stability tests for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of many small molecule inhibitors.
Table 1: General Solvents for Small Molecule Inhibitors
| Solvent | Recommended Use | Notes |
| DMSO | Primary stock solutions (e.g., 10-100 mM) | Can be toxic to some cells at concentrations >0.5%. Minimize freeze-thaw cycles. |
| Ethanol | Alternative for some compounds | May be less toxic to cells than DMSO, but has lower solvating power for many inhibitors. |
| Aqueous Buffers (e.g., PBS) | Working solutions for direct addition to aqueous assays | Solubility is often limited. Prepare fresh from a concentrated stock in organic solvent. |
Q2: What are the recommended storage conditions for this compound solutions?
A2: Proper storage is crucial to maintain the integrity of the compound. For long-term stability, stock solutions should be stored at low temperatures.
Table 2: Recommended Storage Conditions for Inhibitor Stock Solutions
| Storage Temperature | Recommended Duration | Common Practice |
| -80°C | > 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | 1 - 6 months | Suitable for short to medium-term storage. Aliquoting is still recommended. |
| 4°C | < 1 week | Generally not recommended for long-term storage of solutions in organic solvents. |
| Room Temperature | Not Recommended | Increased risk of degradation. |
Q3: How many times can I freeze-thaw my stock solution?
A3: It is strongly advised to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into single-use vials after initial preparation to ensure stability and consistency across experiments.
Q4: What are the visual signs of compound degradation or precipitation?
A4: Before each use, visually inspect your solution. Cloudiness, visible particulates, or color changes can indicate precipitation or degradation. If any of these are observed, it is recommended to discard the solution and prepare a fresh one.
Troubleshooting Guide
Problem: Inconsistent or no inhibitory effect in my assay.
Table 3: Troubleshooting Lack of Inhibitor Activity
| Possible Cause | Recommended Action | Preventative Measure |
| Compound Degradation | Prepare a fresh stock solution from solid compound. | Aliquot stock solutions and store at -80°C. Avoid multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Incorrect Solvent/Concentration | Verify the solvent used and the final concentration in your assay. Ensure the final solvent concentration is not affecting the cells or the assay itself. | Always note the solvent and concentration on the vial. Perform a solvent tolerance test for your specific cell line or assay. |
| Precipitation in Media | Centrifuge the working solution to check for precipitate. If precipitation occurs, try lowering the final concentration or using a different buffer system. | Prepare working solutions fresh from the stock solution just before use. Avoid prolonged storage of diluted solutions in aqueous buffers. |
Experimental Protocols & Workflows
General Protocol for Reconstitution and Storage of a Small Molecule Inhibitor
-
Weighing the Compound: In a sterile environment, accurately weigh the desired amount of the powdered inhibitor.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate briefly until the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage. Maintain a log of the compound, concentration, date of preparation, and aliquot volumes.
Caption: Experimental workflow for handling a small molecule inhibitor.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified, hypothetical signaling pathway where an inhibitor blocks the function of a kinase, thereby preventing the phosphorylation of a downstream substrate.
Caption: Inhibition of a hypothetical signaling pathway.
Technical Support Center: Troubleshooting METTL3-IN-9 and Other METTL3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using METTL3-IN-9 and other METTL3 inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of METTL3 (Methyltransferase-like 3)[1]. METTL3 is the catalytic subunit of the N6-adenosine-methyltransferase complex, which is responsible for the most abundant internal mRNA modification, N6-methyladenosine (m6A)[1][2]. The m6A modification plays a crucial role in regulating mRNA stability, splicing, translation, and export[2]. By inhibiting the enzymatic activity of METTL3, this compound is expected to decrease global m6A levels, thereby affecting these downstream processes and influencing various cellular functions, including proliferation, differentiation, and apoptosis[3].
Q2: I am observing inconsistent inhibitory effects of this compound on cell viability. What are the possible reasons?
Inconsistent effects on cell viability can stem from several factors:
-
Cell-Type Specificity: The role of METTL3 is highly context-dependent and can be either oncogenic or tumor-suppressive depending on the cancer type and its genetic background[2][4]. Therefore, the effect of METTL3 inhibition on cell viability can vary significantly between different cell lines.
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in cell culture media can lead to a lower effective concentration and consequently, reduced activity. It is crucial to ensure proper dissolution of the compound.
-
Off-Target Effects: At higher concentrations, METTL3 inhibitors may exhibit off-target effects that can confound the observed phenotype. It is important to use the lowest effective concentration and include appropriate controls.
-
Alternative METTL3 Isoforms: Cells may express alternative, catalytically active isoforms of METTL3 that are less sensitive to the inhibitor, leading to incomplete suppression of m6A levels and a weaker phenotype[4].
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment. Maintaining consistent cell culture practices is essential.
Q3: My m6A quantification results are variable after treating cells with this compound. How can I troubleshoot this?
Variability in m6A quantification can be addressed by:
-
Optimizing the m6A Assay: Both m6A dot blot and MeRIP-qPCR are sensitive techniques that require careful optimization. Ensure complete RNA denaturation for dot blots and efficient immunoprecipitation for MeRIP.
-
Using Appropriate Controls: Include a well-characterized METTL3 inhibitor (e.g., STM2457) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Verifying Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to METTL3 in your cells.
-
Checking RNA Quality: Ensure that the RNA used for m6A analysis is of high quality and free of contaminants.
Q4: I am not observing the expected downstream effects on my target genes after this compound treatment. What should I check?
If downstream effects are not observed, consider the following:
-
Confirm m6A Reduction: First, confirm that this compound treatment is indeed reducing global m6A levels in your cells.
-
Target Gene m6A Status: Verify that your target gene's mRNA is indeed m6A-methylated in your cell line of interest. This can be checked by MeRIP-qPCR.
-
Kinetics of the Response: The timing of downstream effects can vary. Perform a time-course experiment to determine the optimal time point to observe changes in your target gene's expression or stability.
-
Alternative Regulatory Mechanisms: The expression of your target gene might be regulated by multiple pathways, and METTL3-mediated m6A modification may not be the dominant regulatory mechanism in your experimental context.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using METTL3 inhibitors.
Issue 1: Inconsistent or No Effect on Cell Proliferation/Viability
| Possible Cause | Suggested Solution |
| Poor Compound Solubility | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure complete dissolution before diluting in cell culture media. Perform a solubility test. |
| Compound Instability | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Test the stability of the compound in your specific cell culture media over the duration of the experiment. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration (EC50) for your specific cell line. Start with a broad range of concentrations. |
| Cell Line Insensitivity | The cell line may not be dependent on METTL3 for survival. Screen a panel of cell lines to identify a sensitive model. The role of METTL3 can be cell-type specific[4]. |
| Suboptimal Assay Conditions | Optimize cell seeding density and assay duration. Ensure cells are in the exponential growth phase at the time of treatment. |
Issue 2: Variable m6A Quantification Results
| Possible Cause | Suggested Solution |
| Inefficient RNA Denaturation (Dot Blot) | Ensure complete denaturation of RNA by heating at 95°C for 3-5 minutes followed by immediate chilling on ice before spotting on the membrane. |
| Suboptimal Antibody Concentration | Titrate the anti-m6A antibody to determine the optimal concentration for your assay. |
| Inefficient Immunoprecipitation (MeRIP) | Optimize the amount of antibody and protein A/G beads. Ensure sufficient mixing and incubation times. Include appropriate positive and negative control antibodies (e.g., IgG). |
| RNA Degradation | Use RNase-free reagents and techniques throughout the protocol. Check RNA integrity before starting the assay. |
| Incomplete Target Inhibition | Confirm target engagement using CETSA. Consider the possibility of alternative METTL3 isoforms that may be less sensitive to the inhibitor[4]. |
Data Presentation: Properties of METTL3 Inhibitors
Note: As specific quantitative data for this compound is not publicly available, the following table includes data for other well-characterized METTL3 inhibitors for reference.
| Inhibitor | Reported IC50 | Reported Cellular EC50 | Solubility | Storage |
| STM2457 | 16.9 nM[1] | 0.6–10.3 μM (AML cell lines)[4] | Soluble in DMSO | Store at -20°C |
| Quercetin | 2.73 µM | 73.51 ± 11.22 μM (MIA PaCa-2), 99.97 ± 7.03 μM (Huh7) | Soluble in DMSO | Store at -20°C |
| This compound | Data not available | Data not available | Expected to be soluble in DMSO | Store at -20°C (as recommended for similar compounds) |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
m6A Dot Blot Assay
-
RNA Extraction: Extract total RNA from treated and control cells using a standard method (e.g., TRIzol).
-
mRNA Purification: Isolate mRNA from total RNA using a poly(A) selection kit.
-
RNA Quantification: Determine the concentration of the purified mRNA.
-
Denaturation: Denature 200-400 ng of mRNA in 3X RNA denaturing buffer at 95°C for 5 minutes. Immediately chill on ice.
-
Spotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Stain the membrane with methylene blue to visualize the total RNA spotted as a loading control.
Methylated RNA Immunoprecipitation (MeRIP)-qPCR
-
RNA Fragmentation: Fragment 50-100 µg of total RNA into ~100-nucleotide fragments by heating.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody or a control IgG antibody in IP buffer overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads multiple times with IP buffer.
-
-
RNA Elution: Elute the immunoprecipitated RNA from the beads.
-
RNA Purification: Purify the eluted RNA.
-
Reverse Transcription: Perform reverse transcription on the immunoprecipitated RNA and input RNA.
-
qPCR: Perform qPCR using primers specific for your target gene and a housekeeping gene.
-
Data Analysis: Calculate the enrichment of m6A in your target gene relative to the input and the IgG control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 as a novel diagnosis and treatment biomarker and its association with glycolysis, cuproptosis and ceRNA in oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinvestigating the clinical relevance of the m6A writer METTL3 in urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of METTL3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with METTL3 inhibitors, using METTL3-IN-9 as a representative compound. The guidance provided is based on publicly available data for well-characterized METTL3 inhibitors and general principles of in vivo pharmacology.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with METTL3 inhibitors and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor in vivo efficacy despite good in vitro potency | Poor Pharmacokinetics (PK): Low oral bioavailability, rapid metabolism, or rapid clearance.[1][2][3] | 1. Optimize Formulation: For compounds with low aqueous solubility, consider formulations such as solutions in 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin.[4] Other options include nanoemulsions or other solubilizing agents. 2. Alternative Route of Administration: If oral bioavailability is poor, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.[4][5][6] 3. Pharmacokinetic Studies: Conduct PK studies to determine key parameters like Cmax, half-life, and exposure (AUC). This will help in designing an optimal dosing regimen. |
| Inadequate Target Engagement: Insufficient concentration of the inhibitor at the tumor site to effectively inhibit METTL3. | 1. Pharmacodynamic (PD) Studies: Measure the levels of N6-methyladenosine (m6A) in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) to confirm target engagement. A significant reduction in m6A levels indicates effective METTL3 inhibition.[7][8][9] 2. Dose Escalation Studies: Systematically increase the dose of the inhibitor to achieve better target saturation, while monitoring for toxicity. 3. Analyze Downstream Biomarkers: Assess the protein levels of known METTL3 targets such as MYC, BCL2, and SP1 in tumor tissue.[4][10][11] A decrease in these biomarkers can serve as an indicator of target engagement. | |
| Tumor Model Resistance: The chosen cancer model may not be sensitive to METTL3 inhibition. | 1. In Vitro Sensitivity Screening: Test the inhibitor on a panel of cell lines to identify those most sensitive to METTL3 inhibition. 2. Select Appropriate In Vivo Models: Use xenograft or patient-derived xenograft (PDX) models from cancer types shown to be dependent on METTL3 activity.[4] 3. Combination Therapy: Consider combining the METTL3 inhibitor with other anti-cancer agents. For example, METTL3 inhibitors have shown synergy with checkpoint inhibitors (e.g., anti-PD-1) and other targeted therapies.[7][12][13][14] | |
| Observed In Vivo Toxicity | Off-Target Effects: The inhibitor may be interacting with other kinases or cellular targets.[15] | 1. Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-target interactions. 2. Dose Reduction: Lower the dose to a level that maintains efficacy but reduces toxicity. 3. Refine Dosing Schedule: Administering the drug less frequently (e.g., every three days instead of daily) might mitigate toxicity while maintaining therapeutic levels.[5][6] |
| Metabolite-Induced Toxicity: Toxic metabolites may be generated during drug metabolism. | 1. Metabolite Identification Studies: Analyze plasma and tissue samples to identify major metabolites and assess their potential toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for METTL3 inhibitors?
A1: METTL3 is the catalytic subunit of the N6-adenosine-methyltransferase complex, which is responsible for the most abundant internal mRNA modification, N6-methyladenosine (m6A).[10] METTL3 inhibitors typically act by competing with the S-adenosylmethionine (SAM) cofactor, binding to the active site of METTL3 and preventing the transfer of a methyl group to adenosine residues on mRNA.[4] This leads to a global reduction in m6A levels, which in turn affects the stability, translation, and splicing of target mRNAs, ultimately impacting cancer cell proliferation, survival, and differentiation.[4]
Q2: How can I select a suitable in vivo model for testing this compound?
A2: The choice of an in vivo model is critical for evaluating the efficacy of a METTL3 inhibitor. It is recommended to use cancer cell lines or patient-derived xenograft (PDX) models that have been shown to be dependent on METTL3 for their growth and survival.[4] Acute myeloid leukemia (AML) and various solid tumors have been identified as promising targets for METTL3 inhibition.[16]
Q3: What is a typical starting dose and administration route for a METTL3 inhibitor in a mouse xenograft model?
A3: For the well-characterized METTL3 inhibitor STM2457, a common in vivo dosing regimen in mouse xenograft models is 50 mg/kg administered via intraperitoneal (IP) injection daily or every three days.[4][5] For orally bioavailable inhibitors like STC-15, oral administration has been used in preclinical models.[14] It is crucial to perform dose-finding studies for any new compound like this compound to determine the optimal therapeutic window.
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: Target engagement can be confirmed by measuring the levels of m6A in RNA extracted from tumor tissue or surrogate tissues. A significant reduction in m6A levels post-treatment is a direct indicator of METTL3 inhibition.[5] Additionally, you can assess the expression of downstream target proteins of METTL3, such as MYC and BCL2, which are expected to decrease upon effective METTL3 inhibition.[11][16]
Q5: What are the potential resistance mechanisms to METTL3 inhibitors?
A5: While research is ongoing, potential resistance mechanisms could include mutations in the METTL3 gene that prevent inhibitor binding, upregulation of alternative pathways that bypass the need for METTL3-mediated regulation, or increased expression of drug efflux pumps that reduce the intracellular concentration of the inhibitor.
Quantitative Data Summary
The following tables summarize key preclinical data for the well-characterized METTL3 inhibitors STM2457 and STC-15. This data can serve as a benchmark when evaluating this compound.
Table 1: In Vitro Potency of METTL3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| STM2457 | METTL3 | 16.9 | - | Enzymatic Assay |
| STC-15 | METTL3 | < 6 | - | Enzymatic Assay |
| M3i (EPICS) | METTL3 | 1.8 | - | SPA Assay |
| M3i (EPICS) | - | 63 | Kasumi (AML) | Anti-proliferative |
| M3i (EPICS) | - | 506 | MV-411 (AML) | Anti-proliferative |
| M3i (EPICS) | - | 99 | KG1a (AML) | Anti-proliferative |
Data compiled from multiple sources.[11][17][18]
Table 2: Preclinical Pharmacokinetics of STC-15
| Species | Route | Dose (mg/kg) | Half-life (T1/2) (h) | Cmax (nM) | Bioavailability (%) |
| Rat | Oral | 3 | 3.6 | 241 | 34 |
| Beagle Dog | Oral | 3 | 5.6 | 414 | 48 |
Data from Thomas, B. 266th Am Chem Soc (ACS) Natl Meet 2023.[17]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a METTL3 inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture a cancer cell line known to be sensitive to METTL3 inhibition (e.g., HCT116 colorectal cancer cells) under standard conditions.[5]
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject 2 x 10^6 cells into the flank of 4-5 week old athymic nude mice.[5]
2. Tumor Growth and Randomization:
- Monitor tumor growth regularly by measuring tumor volume (Volume = (length × width^2)/2).
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
3. Drug Formulation and Administration:
- Formulation: Prepare the METTL3 inhibitor formulation. For a compound with poor aqueous solubility, a formulation of 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in sterile water can be used.[4] The vehicle control group should receive the formulation without the active compound.
- Administration: Administer the METTL3 inhibitor at the desired dose (e.g., 50 mg/kg) via intraperitoneal (IP) injection. The dosing schedule can be daily or every three days for a specified duration (e.g., 14 days).[4][5]
4. Monitoring and Endpoint:
- Measure tumor volume and body weight every 2-3 days.
- At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
5. Pharmacodynamic Analysis:
- Homogenize a portion of the tumor tissue to extract RNA and protein.
- Measure global m6A levels in the extracted RNA using an m6A quantification kit to confirm target engagement.[5]
- Perform Western blotting to analyze the protein levels of downstream targets like MYC and BCL2.
Protocol 2: Assessment of Target Engagement in vivo
This protocol describes how to measure target engagement of a METTL3 inhibitor in vivo.
1. Animal Dosing:
- Administer a single dose of the METTL3 inhibitor to mice at various concentrations.
2. Tissue Collection:
- At different time points post-dosing (e.g., 2, 4, 8, 24 hours), collect tumor tissue and/or peripheral blood.
3. m6A Quantification:
- Isolate total RNA from the collected tissues.
- Enrich for poly(A) RNA.
- Measure the m6A levels using a commercially available m6A quantification kit or by LC-MS/MS. A dose-dependent reduction in m6A levels will confirm target engagement.[4]
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by METTL3 and a typical experimental workflow for in vivo efficacy studies.
Caption: Key signaling pathways regulated by METTL3. METTL3-mediated m6A modification can enhance the translation of key oncogenes in the PI3K/AKT/mTOR, MAPK, and MYC pathways, promoting cancer cell proliferation and survival.[7][10][17][19][20][21][22][23][24][25]
Caption: A general experimental workflow for assessing the in vivo efficacy of a METTL3 inhibitor in a xenograft mouse model.
References
- 1. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 7. METTL3-Mediated m6A Modification of lncRNA MALAT1 Facilitates Prostate Cancer Growth by Activation of PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 [prnewswire.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. METTL3 as a master regulator of translation in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 13. STORM Therapeutics - Presented Novel Pre-Clinical Data on STC-15 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics – IP Group plc [ipgroupplc.com]
- 14. STC-15, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 15. mdpi.com [mdpi.com]
- 16. STORM Therapeutics Presents STC-15 Preclinical Data - M Ventures [m-ventures.com]
- 17. Methyltransferase-like 3 promotes the progression of lung cancer via activating PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stabilization of ERK-Phosphorylated METTL3 by USP5 Increases m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
METTL3-IN-9 experimental controls and best practices
Welcome to the technical support center for METTL3-IN-9. This guide provides detailed information, experimental controls, and best practices for researchers, scientists, and drug development professionals working with this METTL3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also identified as compound C3, is a small molecule inhibitor of the N6-adenosine-methyltransferase METTL3. METTL3 is the catalytic subunit of the methyltransferase complex responsible for the m6A modification on mRNA. By inhibiting METTL3, this compound reduces the overall levels of m6A methylation on RNA, which in turn can affect various cellular processes such as mRNA stability, translation, and splicing. This makes it a valuable tool for studying the biological roles of METTL3 and m6A modification in health and disease, particularly in cancer.
Q2: What is the inhibitory activity of this compound?
A2: At a concentration of 25 µM, this compound has been shown to inhibit the activity of the METTL3-METTL14 methyltransferase complex by approximately 65.56% in a biochemical assay.[1] In cellular assays, it has demonstrated anti-proliferative activity in lung cancer cell lines with the following IC50 values:
Experimental Controls and Best Practices
Q3: How should I prepare and store this compound?
A3: For optimal results, follow these guidelines for preparation and storage:
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent. |
| Solubility | This compound is soluble in DMSO at a concentration of ≥ 100 mg/mL (approximately 171.08 mM). |
| Stock Solution | Prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 50 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Storage | Store the solid compound and stock solutions at -20°C for long-term storage. For short-term use, stock solutions can be stored at 4°C for a few days. Protect from light. |
Q4: What are the recommended experimental controls when using this compound?
A4: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: In all experiments, a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) should be included to account for any effects of the solvent.
-
Negative Control Compound: An ideal negative control would be a structurally similar but inactive analog of this compound. While a specific inactive analog for this compound has not been reported, researchers can consider using a compound from the same chemical series that has been shown to have no inhibitory activity against METTL3.
-
Positive Control: A well-characterized METTL3 inhibitor, such as STM2457, can be used as a positive control to confirm assay performance and compare the efficacy of this compound.
-
Genetic Controls: To confirm that the observed phenotypes are due to the inhibition of METTL3, consider using genetic approaches such as siRNA or shRNA-mediated knockdown of METTL3, or METTL3 knockout cells.
References
Technical Support Center: Troubleshooting METTL3-IN-9 Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to the METTL3 inhibitor, METTL3-IN-9, in cell lines. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of METTL3 inhibitors like this compound?
METTL3 (Methyltransferase-like 3) is an enzyme that, in complex with METTL14, catalyzes the N6-methyladenosine (m6A) modification on mRNA.[1] This modification plays a crucial role in regulating mRNA stability, splicing, and translation.[2] METTL3 inhibitors, such as this compound, are small molecules that typically target the catalytic activity of METTL3, thereby preventing the m6A modification of target mRNAs.[3] This can lead to decreased stability and translation of oncogenic transcripts, resulting in anti-tumor effects like reduced cell proliferation and increased apoptosis.[3][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to METTL3 inhibitors can arise through various mechanisms, including:
-
Upregulation of METTL3: Increased expression of the METTL3 protein can overcome the inhibitory effect of the compound.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of METTL3-mediated processes. A common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway.[5][6]
-
Expression of alternative METTL3 isoforms: Cells may express alternatively spliced forms of METTL3 that are less sensitive to the inhibitor.[7]
-
Drug efflux pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Alterations in downstream effectors: Changes in the expression or function of proteins downstream of METTL3 can also contribute to resistance.
Q3: How can I confirm if my cells have developed resistance to this compound?
The development of resistance can be confirmed by a rightward shift in the dose-response curve and an increase in the IC50 value of this compound. This can be determined using a cell viability assay, such as the CCK-8 or MTT assay. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the acquisition of resistance.
Troubleshooting Guide
Issue 1: Decreased efficacy of this compound over time.
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to determine the IC50 of this compound in your cell line and compare it to the expected value for sensitive cells.
-
Investigate METTL3 Expression: Analyze METTL3 protein levels by Western blot. Increased METTL3 expression may indicate a mechanism of resistance.
-
Assess Downstream Pathways: Examine the activation status of key signaling pathways, such as PI3K/AKT, by checking the phosphorylation levels of key proteins (e.g., p-AKT).
-
Sequence METTL3: To check for mutations that might affect inhibitor binding, sequence the METTL3 gene in the resistant cells.
-
Possible Cause 2: Compound instability or degradation.
-
Troubleshooting Steps:
-
Check Compound Quality: Ensure the this compound used is of high quality and has been stored correctly.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the inhibitor from a new stock for each experiment.
-
Issue 2: High background or inconsistent results in cell viability assays.
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Determine the optimal cell number that ensures logarithmic growth throughout the experiment.
-
Optimize Incubation Time: The incubation time with the inhibitor should be optimized to observe a significant effect without causing excessive cell death in the control group.
-
Ensure Proper Reagent Handling: Follow the manufacturer's instructions for the viability assay reagent carefully.
-
Data Presentation
Table 1: IC50 Values of Select METTL3 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| STM2457 | MOLM-13 | Acute Myeloid Leukemia | ~0.05 | [3] |
| STM2457 | T24 | Urothelial Carcinoma | 18-75 | [8] |
| Quercetin | MIA PaCa-2 | Pancreatic Cancer | 73.51 ± 11.22 | [9] |
| Quercetin | Huh7 | Liver Cancer | 99.97 ± 7.03 | [9] |
| 43n (Allosteric) | - | (Biochemical Assay) | 17.3 | [9] |
Note: IC50 values for this compound are not yet widely published in the public domain. The values presented here for other METTL3 inhibitors can serve as a general reference.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a DMSO-treated control.
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the DMSO control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for METTL3 and p-AKT
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against METTL3, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize the bands using an ECL detection system.
Protocol 3: Methylated RNA Immunoprecipitation (MeRIP-qPCR)
-
RNA Extraction and Fragmentation: Extract total RNA and fragment it into ~100 nucleotide-long fragments.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or a control IgG antibody, followed by incubation with protein A/G magnetic beads.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it.
-
Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR using primers specific for a known METTL3 target gene and a negative control.
-
Data Analysis: Calculate the enrichment of the m6A modification in the target gene by normalizing the qPCR signal from the m6A IP to the input and comparing it to the IgG control.
Visualizations
References
- 1. Targeting RNA modifications with pharmacological agents: New frontiers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA methyltransferase METTL3 induces intrinsic resistance to gefitinib by combining with MET to regulate PI3K/AKT pathway in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 enhances pancreatic ductal adenocarcinoma progression and gemcitabine resistance through modifying DDX23 mRNA N6 adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA. [vivo.weill.cornell.edu]
- 8. Reinvestigating the clinical relevance of the m6A writer METTL3 in urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
METTL3-IN-9 protocol refinement for specific assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing METTL3 inhibitors, with a focus on a representative compound, here referred to as METTL3-IN-9. While specific data for a compound designated "this compound" is not publicly available, this guide utilizes data from well-characterized, potent, and selective METTL3 inhibitors, such as STM2457, to provide a practical framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for METTL3 inhibitors like this compound?
A1: METTL3 inhibitors are small molecules that typically act as competitive inhibitors of the S-adenosylmethionine (SAM) binding site within the METTL3 catalytic domain.[1] By blocking the binding of the methyl donor SAM, these inhibitors prevent the transfer of a methyl group to adenosine residues on mRNA.[1] This leads to a global reduction in N6-methyladenosine (m6A) levels on RNA, which in turn affects various aspects of mRNA metabolism, including stability, splicing, and translation.[1][2]
Q2: What are the expected downstream cellular effects of METTL3 inhibition?
A2: Inhibition of METTL3 can lead to a variety of cellular phenotypes. Commonly observed effects include reduced cancer cell growth, induction of apoptosis, and cell differentiation.[1][3] Mechanistically, these effects are often linked to the decreased expression of key oncogenic proteins whose mRNAs are targets of METTL3-mediated methylation, such as MYC, BCL2, and SP1.[1][4] Additionally, METTL3 inhibition has been shown to induce a cell-intrinsic interferon response due to the accumulation of double-stranded RNA (dsRNA), which can enhance anti-tumor immunity.[5]
Q3: What are some key considerations for dissolving and storing this compound?
A3: While specific solubility for this compound is not available, similar small molecule inhibitors are typically soluble in DMSO for stock solutions. It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. For cellular assays, further dilution should be done in the appropriate cell culture medium immediately before use to minimize precipitation. Stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Q4: What are potential off-target effects of METTL3 inhibitors?
A4: Highly selective METTL3 inhibitors, such as STM2457, have shown greater than 1,000-fold selectivity for METTL3 over a broad panel of other RNA, DNA, and protein methyltransferases.[1] However, it is crucial to consider potential off-target effects, especially at higher concentrations. Non-selective adenosine analogs, for instance, may have poor cellular permeability and inhibit other SAM-dependent methyltransferases.[4][6] It is always recommended to include proper controls, such as a structurally related but inactive compound, to verify that the observed phenotype is due to METTL3 inhibition.
Quantitative Data Summary
The following tables summarize typical quantitative data for a potent and selective METTL3 inhibitor, using STM2457 as an example. Researchers should generate their own dose-response curves for this compound in their specific assay systems.
Table 1: Biochemical Activity of a Representative METTL3 Inhibitor (STM2457)
| Assay Type | Parameter | Value | Reference |
| Biochemical Activity | IC50 vs. METTL3/14 | ~17 nM | [7] |
| Binding Affinity (SPR) | Kd vs. METTL3/14 | 1.4 nM | [1] |
| Cellular m6A Reduction | IC50 on polyA+ RNA | ~25 nM (for STM3006) | [6] |
Table 2: Cellular Activity of a Representative METTL3 Inhibitor (STM2457) in AML Cell Lines
| Cell Line | Parameter | Value (µM) | Reference |
| MOLM-13 | Proliferation IC50 | 0.7 - 10.3 | [4] |
| MV4-11 | Proliferation IC50 | 0.7 - 10.3 | [4] |
| KASUMI-1 | Proliferation IC50 | 0.7 - 10.3 | [4] |
Experimental Protocols & Troubleshooting
Biochemical Assay: METTL3/METTL14 Complex Chemiluminescent Assay
This assay measures the activity of the METTL3/METTL14 complex by detecting the production of S-adenosylhomocysteine (SAH) or by quantifying m6A levels on a substrate RNA.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the METTL3/METTL14 enzyme complex, a biotinylated RNA substrate containing the m6A consensus sequence (e.g., 5'-GGACU-3'), and varying concentrations of this compound.
-
Initiation: Start the reaction by adding S-adenosylmethionine (SAM).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection (m6A quantification):
-
Data Analysis: Measure chemiluminescence using a plate reader. The signal is proportional to the amount of m6A formed. Calculate IC50 values by plotting the signal against the inhibitor concentration.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background signal | Non-specific antibody binding. | Increase the number of wash steps. Optimize antibody concentrations. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Low signal-to-noise ratio | Inactive enzyme. | Use a fresh batch of enzyme and verify its activity with a positive control. |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and substrate concentrations. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. |
Cellular Assay: m6A Dot Blot Assay
This assay provides a semi-quantitative measure of global m6A levels in total RNA or poly(A)-selected RNA from cells treated with this compound.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with a dose-range of this compound or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA or poly(A) RNA from the treated cells using a standard protocol.
-
RNA Quantification: Accurately quantify the RNA concentration.
-
RNA Denaturation: Denature serial dilutions of the RNA samples by heating.
-
Blotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane and crosslink using UV light.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Antibody Incubation: Incubate the membrane with an anti-m6A antibody.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the signal.
-
Normalization: Stain the membrane with methylene blue to visualize the total amount of RNA spotted for normalization.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient m6A in the sample. | Ensure high-quality RNA isolation. Use poly(A) enrichment to increase the concentration of mRNA. |
| Ineffective antibody. | Use a validated anti-m6A antibody at the recommended concentration. | |
| Uneven spots | Improper spotting technique. | Spot small volumes carefully and allow them to dry completely before crosslinking. |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies. |
Cellular Assay: Cell Viability/Proliferation Assay (e.g., CCK-8)
This assay determines the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Reagent Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.[9]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects. | Avoid using the outer wells or fill them with media without cells. | |
| Unexpectedly low IC50 | Compound precipitation. | Visually inspect the wells for precipitation. Ensure the final DMSO concentration is low (e.g., <0.5%). |
| No effect on cell viability | Insufficient treatment time or concentration. | Extend the treatment duration or increase the concentration range of the inhibitor. |
| Cell line is resistant to METTL3 inhibition. | Confirm METTL3 expression and dependency in the chosen cell line. |
Visualizations
Caption: METTL3 signaling pathway and point of inhibition.
Caption: General experimental workflow for METTL3 inhibitor characterization.
Caption: Logical troubleshooting workflow for METTL3 inhibitor experiments.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of METTL3 promoting the malignant progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. METTL3 as a novel diagnosis and treatment biomarker and its association with glycolysis, cuproptosis and ceRNA in oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to METTL3 Inhibitors for Researchers and Drug Development Professionals
An In-depth Analysis of Leading Small-Molecule Inhibitors Targeting the METTL3 RNA Methyltransferase
The N6-methyladenosine (m6A) RNA modification, primarily catalyzed by the methyltransferase-like 3 (METTL3) enzyme, has emerged as a critical regulator of gene expression, implicated in a wide array of cellular processes and diseases, most notably cancer. The therapeutic potential of targeting METTL3 has spurred the development of numerous small-molecule inhibitors. This guide provides a comparative analysis of prominent METTL3 inhibitors, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.
While a compound designated as METTL3-IN-9 is commercially available, a comprehensive review of peer-reviewed scientific literature did not yield specific experimental data on its biochemical or cellular activity. One study mentioned a compound, "C3," with a notable inhibition rate of 65.56% against the METTL3-14 methyltransferase, but a definitive link to this compound with detailed experimental context is not available at this time[1]. Consequently, this guide will focus on a comparison of other well-characterized METTL3 inhibitors for which robust scientific data has been published.
Performance Comparison of METTL3 Inhibitors
The efficacy of METTL3 inhibitors is assessed through various parameters, including their biochemical potency against the purified enzyme (IC50), their activity within a cellular context, and their selectivity over other methyltransferases. Below is a summary of key quantitative data for leading METTL3 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular Activity (IC50, µM) | Cell Line(s) | Key Findings & Notes |
| STM2457 | 16.9[2] | ~2.2 | MOLM-13 (AML) | A first-in-class, potent, and selective inhibitor. Has demonstrated in vivo efficacy in preclinical models of acute myeloid leukemia (AML)[3]. |
| STC-15 | Data not publicly available | Not directly reported as IC50 | Advanced solid tumors | A first-in-class inhibitor to enter human clinical trials (NCT05584111)[4][5]. Demonstrates clinical activity and is well-tolerated in patients[4][5][6]. |
| UZH1a | 280[7][8][9] | 11 (MOLM-13), 67 (HEK293T), 87 (U2OS)[7] | MOLM-13, HEK293T, U2OS | A potent and selective chemical probe for studying METTL3. Its enantiomer, UZH1b, is significantly less active[8][9]. |
| Compound 77 | 7,400 (7.4 µM) | Data not available | Not applicable | Less potent than STM2457, it is modeled to be a bisubstrate inhibitor[10]. |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and comparison of inhibitor performance. Below are summaries of common experimental protocols used to characterize METTL3 inhibitors.
Biochemical Inhibition Assay (IC50 Determination)
This assay quantifies the inhibitor concentration required to reduce the enzymatic activity of METTL3 by 50%.
-
Principle: A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a model RNA substrate by the METTL3/METTL14 enzyme complex.
-
Protocol Outline:
-
The METTL3/METTL14 enzyme complex is incubated with varying concentrations of the test inhibitor.
-
A synthetic RNA substrate and radiolabeled SAM (e.g., [3H]-SAM) are added to initiate the methylation reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the RNA is separated from the unincorporated [3H]-SAM.
-
The amount of radioactivity incorporated into the RNA is measured using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable equation.
-
A non-radiometric alternative is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the binding of an m6A-specific antibody to the methylated RNA product[8][9].
Cellular m6A Level Quantification
This assay determines the effect of the inhibitor on the overall level of m6A in cellular mRNA.
-
Principle: This is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of m6A to adenosine (A) in the mRNA of treated cells.
-
Protocol Outline:
-
Cells are cultured and treated with the METTL3 inhibitor at various concentrations for a specific duration.
-
Total RNA is extracted from the cells, and mRNA is subsequently isolated.
-
The purified mRNA is digested into single nucleosides.
-
The nucleoside mixture is analyzed by LC-MS/MS to separate and quantify m6A and adenosine.
-
The m6A/A ratio is calculated for each treatment condition and compared to a vehicle-treated control to determine the dose-dependent reduction in cellular m6A levels.
-
Cell Viability and Proliferation Assays
These assays assess the impact of METTL3 inhibition on cancer cell growth and survival.
-
Principle: Assays like the CCK-8 (Cell Counting Kit-8) or MTT assay are colorimetric methods that measure cell metabolic activity, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), the assay reagent (e.g., CCK-8) is added to the wells.
-
Following a short incubation, the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 for cell growth inhibition is determined.
-
Signaling Pathways and Experimental Workflows
The inhibition of METTL3 has been shown to impact several key signaling pathways implicated in cancer.
METTL3-Regulated Signaling Pathways
METTL3 has been reported to influence the PI3K/AKT and MAPK/ERK pathways, which are central to cell proliferation, survival, and growth.[11][12][13][14][15][16][17][18][19][20]
Caption: METTL3 modulates the PI3K/AKT and MAPK/ERK signaling pathways.
Experimental Workflow for METTL3 Inhibitor Characterization
The process of evaluating a novel METTL3 inhibitor follows a structured workflow from initial screening to in vivo testing.
Caption: Workflow for the characterization of METTL3 inhibitors.
References
- 1. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 – Seroba Lifesciences [serobavc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Validating METTL3-IN-9 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of METTL3-IN-9, a small molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3. The performance of this compound is compared with other known METTL3 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to METTL3 and its Inhibition
METTL3 (Methyltransferase-like 3) is the catalytic subunit of the m6A methyltransferase complex, which is responsible for the most abundant internal modification of messenger RNA (mRNA) in eukaryotes. This m6A modification plays a crucial role in regulating mRNA stability, splicing, translation, and nuclear export. Dysregulation of METTL3 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. Small molecule inhibitors of METTL3, such as this compound, are being developed to modulate its activity for therapeutic purposes. Validating that these inhibitors directly bind to and functionally inhibit METTL3 within a cellular context is a critical step in their development.
Comparative Analysis of METTL3 Inhibitors
To effectively evaluate this compound, its performance should be benchmarked against other well-characterized METTL3 inhibitors. This section provides a summary of the reported biochemical potency and cellular activity of this compound and its alternatives.
| Inhibitor | Target | Type | IC50 (in vitro) | Cellular EC50 | Reference |
| This compound | METTL3 | Small Molecule | Data not publicly available | Data not publicly available | - |
| STM2457 | METTL3 | Small Molecule | 16.9 nM | Not reported | [1] |
| UZH2 | METTL3 | Small Molecule | 5 nM | 0.85 µM (CETSA, MOLM-13 cells) | [2] |
| 0.7 µM (m6A reduction, MOLM-13 cells) | [2] | ||||
| 2.5 µM (m6A reduction, PC-3 cells) | [2] |
Note: The lack of publicly available IC50 and EC50 values for this compound highlights the importance of performing the validation assays described in this guide.
Key Experimental Protocols for Target Engagement Validation
Validating the interaction of an inhibitor with its intended target within the complex cellular environment is crucial. The following are key experimental protocols to confirm the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line with known METTL3 expression) to 70-80% confluency.
-
Treat cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3-7 minutes) using a thermal cycler. One aliquot should be kept at 37°C as a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction (containing denatured, aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble METTL3 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble METTL3 as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blotting for METTL3
Western blotting is used to detect and quantify the amount of soluble METTL3 protein after the CETSA procedure.
Experimental Protocol:
-
Protein Quantification:
-
Determine the protein concentration of the soluble fractions obtained from the CETSA experiment using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for METTL3 overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
In-Cell METTL3 Activity Assay
This assay measures the functional consequence of this compound binding by assessing the level of m6A in total RNA or specific transcripts within the cell. A common method is to measure the global m6A levels using an m6A RNA methylation assay kit.
Experimental Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with varying concentrations of this compound and a vehicle control.
-
After the desired incubation period, harvest the cells and extract total RNA using a standard RNA extraction method (e.g., TRIzol).
-
-
m6A Quantification:
-
Use a commercially available m6A RNA methylation assay kit (e.g., ELISA-based or dot blot).
-
These kits typically involve capturing m6A-containing RNA and detecting it with a specific antibody.
-
-
Data Analysis:
-
Quantify the m6A levels according to the kit's instructions.
-
A dose-dependent decrease in global m6A levels in this compound-treated cells compared to the control indicates functional inhibition of METTL3.
-
RNA Immunoprecipitation (RIP-qPCR) for m6A
RIP-qPCR allows for the quantification of m6A modification on specific target mRNAs known to be regulated by METTL3 (e.g., MYC, BCL2).
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in a RIP lysis buffer and shear the chromatin.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads conjugated with an anti-m6A antibody or a control IgG antibody. This will pull down RNA fragments containing the m6A modification.
-
-
RNA Elution and Purification:
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA from the beads.
-
Purify the eluted RNA.
-
-
Reverse Transcription and Quantitative PCR (qPCR):
-
Reverse transcribe the purified RNA into cDNA.
-
Perform qPCR using primers specific for the target gene of interest (e.g., MYC, BCL2) and a housekeeping gene.
-
-
Data Analysis:
-
Calculate the enrichment of the target mRNA in the m6A-IP fraction relative to the IgG control and the input.
-
A significant reduction in the m6A enrichment of target mRNAs in cells treated with this compound demonstrates the inhibitor's effect on specific transcripts.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved in validating this compound target engagement, the following diagrams illustrate the experimental workflow and the METTL3 signaling pathway.
References
Navigating the Specificity and Selectivity of METTL3 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity and selectivity of chemical probes is paramount. This guide provides a comparative overview of METTL3 inhibitors, with a focus on METTL3-IN-9 and other well-characterized compounds. Due to the limited publicly available quantitative data for this compound, this guide utilizes the extensively profiled inhibitors, STM2457 and UZH1a, as benchmarks to illustrate the standards for specificity and selectivity assessment in the field.
To provide a comprehensive understanding of what a complete specificity and selectivity profile entails, this guide presents a comparison with two well-documented METTL3 inhibitors: STM2457 and UZH1a.
Comparative Analysis of METTL3 Inhibitors
The following tables summarize the key performance metrics for STM2457 and UZH1a, offering a clear comparison of their biochemical potency, cellular activity, and selectivity.
| Compound | Biochemical Potency (IC50) | Binding Affinity (Kd) | Cellular m6A Reduction (IC50) | Cellular Proliferation (GI50/IC50) | Reference |
| STM2457 | 16.9 nM | 1.4 nM | 2.2 µM (MOLM-13) | 0.7 - 10.3 µM (AML cell lines) | [3][5][6][7][8][9] |
| UZH1a | 280 nM | Not Reported | 4.6 µM (MOLM-13) | 11 µM (MOLM-13) | [3][10][11][12] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 1: Potency and Cellular Activity of METTL3 Inhibitors. This table highlights the biochemical and cellular efficacy of the comparator compounds.
| Compound | Selectivity Profile | Reference |
| STM2457 | >1,000-fold selectivity for METTL3 over a panel of 45 other RNA, DNA, and protein methyltransferases. No significant inhibition of 468 kinases. | [3][6][9] |
| UZH1a | Selective over a panel of other SAM-dependent methyltransferases (DOT1L, G9a, MLL4, PRDM9, PRMT1, SETD2, and SMYD3) and a panel of kinases. | [3][13] |
| This compound | Data not available |
Table 2: Selectivity Profiles of METTL3 Inhibitors. This table showcases the specificity of the comparator compounds against other related enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of STM2457 and UZH1a, providing a blueprint for the evaluation of novel METTL3 inhibitors like this compound.
Biochemical Inhibition Assay (RapidFire Mass Spectrometry - for STM2457)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the METTL3/METTL14 enzyme complex.
-
Enzyme and Substrates: Recombinant human METTL3/METTL14 complex, a synthetic RNA oligonucleotide substrate, and the methyl donor S-adenosylmethionine (SAM) are used.
-
Reaction: The enzyme is pre-incubated with varying concentrations of the test inhibitor. The enzymatic reaction is initiated by the addition of the RNA substrate and SAM.
-
Quenching: The reaction is stopped by the addition of an acid.
-
Detection: The amount of the product, S-adenosylhomocysteine (SAH), is quantified using a RapidFire high-throughput mass spectrometry system.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.[14]
Binding Affinity Assay (Surface Plasmon Resonance - for STM2457)
This assay measures the binding affinity (dissociation constant, Kd) of an inhibitor to the METTL3/METTL14 complex.
-
Immobilization: The purified METTL3/METTL14 protein is immobilized on a sensor chip.
-
Interaction: A series of concentrations of the test inhibitor are flowed over the sensor chip surface.
-
Detection: The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.[7]
Cellular m6A Quantification Assay
This assay measures the ability of an inhibitor to reduce the levels of N6-methyladenosine (m6A) in cellular mRNA.
-
Cell Treatment: Cells (e.g., MOLM-13 acute myeloid leukemia cells) are treated with a range of concentrations of the test inhibitor for a specified period.
-
RNA Extraction: Poly(A)+ RNA is isolated from the treated cells.
-
RNA Digestion: The mRNA is digested into single nucleosides.
-
LC-MS/MS Analysis: The levels of adenosine and m6A are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The ratio of m6A to total adenosine is calculated for each inhibitor concentration and compared to a vehicle-treated control to determine the IC50 for cellular m6A reduction.[14]
Visualizing METTL3's Role and Inhibitor Profiling
To better understand the context in which METTL3 inhibitors function and how they are evaluated, the following diagrams illustrate the METTL3 signaling pathway and a general workflow for inhibitor profiling.
Caption: METTL3 signaling pathway and point of inhibition.
Caption: Experimental workflow for METTL3 inhibitor profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe STM2457 | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
METTL3-IN-9: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of METTL3 inhibitors, with a focus on METTL3-IN-9. As the epitranscriptomic field of N6-methyladenosine (m6A) RNA modification continues to yield promising therapeutic targets, the specificity of chemical probes and drug candidates is of paramount importance. METTL3, the catalytic subunit of the primary m6A methyltransferase complex, has emerged as a key target in various diseases, particularly cancer. This document aims to equip researchers with the necessary information to critically evaluate the selectivity of METTL3 inhibitors.
Executive Summary
The development of potent and selective METTL3 inhibitors is a significant area of research. While several inhibitors have been developed, publicly available, detailed cross-reactivity data, particularly for this compound, remains limited. This guide summarizes the available selectivity data for prominent METTL3 inhibitors, STM2457 and UZH1a, to provide a benchmark for comparison. The absence of comprehensive public data on this compound's off-target profile is a critical consideration for researchers utilizing this compound.
Data Presentation: Comparative Selectivity of METTL3 Inhibitors
The following tables summarize the inhibitory activity and selectivity of key METTL3 inhibitors based on available data.
Table 1: Inhibitory Potency against METTL3
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | METTL3 | Data not publicly available | - |
| STM2457 | METTL3/14 complex | 16.9 | RapidFire™ Mass Spectrometry |
| UZH1a | METTL3 | 280 | Biochemical Assay |
Table 2: Cross-Reactivity Profile of METTL3 Inhibitors
| Compound | Panel | Number of Targets Tested | Results |
| This compound | Data not publicly available | - | - |
| STM2457 | Broad Methyltransferase Panel | 45 | Highly selective for METTL3.[1] |
| Kinome Scan | 468 | No significant inhibitory effect.[1] | |
| UZH1a | Protein Methyltransferase Panel | Not specified | Selective against the tested panel.[2] |
| Kinase Panel | Not specified | Selective against the tested panel.[2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing cross-reactivity data. Below are generalized protocols for key assays used in the selectivity profiling of METTL3 inhibitors.
Biochemical Inhibition Assay (METTL3 Activity)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of METTL3.
-
Reaction Setup: A reaction mixture is prepared containing the purified METTL3/METTL14 enzyme complex, a specific RNA substrate, and the methyl donor S-adenosylmethionine (SAM).
-
Inhibitor Addition: The test compound (e.g., this compound) is added at varying concentrations.
-
Incubation: The reaction is incubated to allow for the methylation of the RNA substrate.
-
Detection: The level of m6A modification on the RNA substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using radiolabeled SAM ([3H]-SAM) and measuring the incorporation of the radiolabel into the RNA substrate.
-
Mass Spectrometry: Directly measuring the formation of the reaction product, S-adenosylhomocysteine (SAH), or the methylated RNA.
-
Antibody-based detection: Using an antibody specific to m6A to detect the modified RNA, often in an ELISA or TR-FRET format.[3][4]
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Kinome Scanning (e.g., KINOMEscan™)
This is a high-throughput binding assay to assess the interaction of a compound with a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for the ATP-binding site of a large number of kinases.
-
Procedure:
-
A library of DNA-tagged kinases is used.
-
The test compound is incubated with the kinase panel.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tags.
-
-
Data Interpretation: A reduction in the amount of kinase bound to the immobilized ligand in the presence of the test compound indicates an interaction. The results are often reported as the percentage of control or dissociation constants (Kd).
Signaling Pathways and Experimental Workflows
METTL3 Signaling Pathway
The following diagram illustrates the central role of METTL3 in m6A RNA modification and its downstream effects, which can be disrupted by inhibitors.
Caption: METTL3-mediated m6A modification pathway and points of inhibition.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a small molecule inhibitor.
Caption: A generalized workflow for determining inhibitor cross-reactivity.
References
Independent Validation of METTL3-IN-9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the METTL3 inhibitor, METTL3-IN-9, with other commercially available alternatives, supported by experimental data and detailed protocols. Our goal is to offer a comprehensive resource for the independent validation of this compound's activity.
Comparative Analysis of METTL3 Inhibitors
The following table summarizes the key quantitative data for this compound and two well-characterized, potent METTL3 inhibitors, STM2457 and STM3006. This allows for a direct comparison of their reported biochemical and cellular activities.
| Inhibitor | Chemical Structure | Reported Activity | Binding Affinity (Kd) | Cellular Activity (m6A Reduction IC50) |
| This compound (Compound C3) | 2-(4-hydroxyphenyl)-5-[3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione | 65.56 ± 14.68% inhibition at 25 μM[1] | Not Publicly Available | Not Publicly Available |
| STM2457 | IC50: 16.9 nM[2] | 1.4 nM | ~1 µM | |
| STM3006 | IC50: 5 nM[3] | 55 pM | 25 nM[3] |
Experimental Protocols for Independent Validation
To facilitate the independent validation of this compound and its comparison with other inhibitors, we provide detailed methodologies for key experimental assays.
In Vitro METTL3 Inhibition Assay (RapidFire Mass Spectrometry)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the METTL3-METTL14 enzyme complex. The activity is measured by quantifying the formation of the reaction product, S-adenosylhomocysteine (SAH), from the methyl donor S-adenosylmethionine (SAM).
Protocol:
-
Enzyme and Substrates:
-
Recombinant human METTL3-METTL14 complex.
-
S-adenosylmethionine (SAM) as the methyl donor.
-
A synthetic RNA oligonucleotide containing a consensus METTL3 recognition site (e.g., 5'-GGACU-3').
-
-
Reaction Conditions:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Incubate the METTL3-METTL14 enzyme with a serial dilution of the test inhibitor (e.g., this compound) for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding SAM and the RNA substrate.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
-
Quench the reaction by adding an acid (e.g., formic acid).
-
-
Detection and Analysis:
-
Analyze the reaction mixture using a RapidFire high-throughput mass spectrometry system to quantify the amount of SAH produced.
-
Plot the percentage of METTL3 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Binding Affinity Assessment (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding affinity (dissociation constant, Kd) between an inhibitor and the METTL3-METTL14 complex.
Protocol:
-
Immobilization:
-
Immobilize the recombinant METTL3-METTL14 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to measure the association and dissociation of the inhibitor.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
-
Data Analysis:
-
Analyze the sensorgrams using a suitable software to determine the association (kon) and dissociation (koff) rate constants.
-
Calculate the dissociation constant (Kd) as the ratio of koff/kon.
-
Cellular m6A Quantification (m6A ELISA)
This enzyme-linked immunosorbent assay (ELISA) is used to measure the global levels of N6-methyladenosine (m6A) in cellular RNA, providing an indication of the inhibitor's cellular potency.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat cultured cells (e.g., a relevant cancer cell line) with varying concentrations of the METTL3 inhibitor for a specified period (e.g., 24-48 hours).
-
Isolate total RNA from the treated cells using a standard RNA extraction method.
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
-
ELISA Procedure:
-
Coat a 96-well plate with the purified mRNA.
-
Block the plate to prevent non-specific binding.
-
Add a primary antibody specific for m6A.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of m6A.
-
Quantify the amount of m6A in the samples by interpolating from the standard curve.
-
Plot the percentage of m6A reduction against the inhibitor concentration to determine the cellular IC50.
-
Visualizing the Landscape of METTL3 Inhibition
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: METTL3 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Independent Validation of METTL3 Inhibitors.
References
Navigating the Landscape of METTL3 Inhibition: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of epitranscriptomics has identified METTL3, the catalytic subunit of the N6-methyladenosine (m⁶A) methyltransferase complex, as a pivotal therapeutic target in oncology. Its dysregulation is implicated in the progression of numerous cancers, driving aggressive phenotypes and therapeutic resistance. This guide provides a comparative analysis of the preclinical efficacy of key METTL3 inhibitors, offering a valuable resource for researchers navigating this promising therapeutic avenue. While this guide focuses on publicly available data, it is important to note that information regarding the efficacy of a compound known as METTL3-IN-9 (also referred to as compound C3) is not currently available in the public domain.[1][2]
Understanding the METTL3 Signaling Axis in Cancer
METTL3-mediated m⁶A modification of mRNA transcripts plays a crucial role in post-transcriptional gene regulation, influencing mRNA stability, splicing, and translation. In cancer, METTL3 is frequently overexpressed and enhances the expression of oncogenes while suppressing tumor suppressor pathways.[3][4][5][6] Key downstream pathways affected by METTL3 activity include the PI3K/AKT/mTOR, MYC, and WNT/β-catenin signaling cascades, all of which are central to cancer cell proliferation, survival, and metastasis.[3][4][7][8][9] Inhibition of METTL3 catalytic activity is therefore a promising strategy to disrupt these oncogenic signaling networks.
Comparative Efficacy of Preclinical METTL3 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of three prominent preclinical METTL3 inhibitors: STM2457, STC-15, and UZH1a.
In Vitro Efficacy
| Inhibitor | Target | Cancer Type | Cell Line | IC₅₀ (Enzymatic) | IC₅₀ (Cell Proliferation) |
| STM2457 | METTL3 | Acute Myeloid Leukemia (AML) | MOLM-13 | 16.9 nM | Not specified |
| Colorectal Cancer (CRC) | HCT116 | Not specified | Not specified | ||
| STC-15 | METTL3 | Solid Tumors | Not specified | Not specified | Not specified |
| UZH1a | METTL3 | Acute Myeloid Leukemia (AML) | MOLM-13 | 280 nM | 11 µM |
| Osteosarcoma | U2OS | Not specified | 87 µM | ||
| Embryonic Kidney | HEK293T | Not specified | 67 µM |
Note: IC₅₀ values can vary depending on the specific assay conditions.
In Vivo Efficacy
| Inhibitor | Cancer Model | Administration | Dosing Schedule | Key Findings |
| STM2457 | AML Patient-Derived Xenograft (PDX) | Not specified | Daily | Suppressed AML engraftment and expansion; extended lifespan. |
| Colorectal Cancer Xenograft (HCT116 & SW620) | Not specified | Daily for 14 days | Reduced tumor volume and weight. | |
| Oral Squamous Cell Carcinoma (OSCC) PDX | Not specified | Not specified | Reduced tumorigenic activity. | |
| STC-15 | Phase 1 Clinical Trial (Advanced Solid Tumors) | Oral | 60-200 mg daily or thrice weekly | Well-tolerated with observed clinical activity (11% overall response rate). |
| UZH1a | Not publicly available | Not applicable | Not applicable | No in vivo efficacy data is publicly available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to evaluate METTL3 inhibitor efficacy.
Cell Viability Assay (CCK-8 Protocol)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the METTL3 inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the efficacy of a METTL3 inhibitor in a mouse xenograft model.
Detailed Steps:
-
Cell Preparation: Culture the desired cancer cell line to ~80% confluency. Harvest the cells using trypsin and wash with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10⁶ cells per 100 µL).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the METTL3 inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumors can be further processed for downstream analyses such as immunohistochemistry or western blotting to assess target engagement and pharmacodynamic effects.
Conclusion
The available preclinical data strongly support the continued investigation of METTL3 inhibitors as a viable therapeutic strategy for a range of cancers. Compounds like STM2457 and STC-15 have demonstrated promising anti-tumor activity both in vitro and in vivo, with STC-15 progressing into early-phase clinical trials. While the efficacy of this compound remains to be publicly disclosed, the broader landscape of METTL3 inhibition presents a compelling area for further research and development. The experimental protocols provided herein offer a foundation for the rigorous evaluation of novel METTL3 inhibitors, facilitating the advancement of this exciting class of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Methyltransferase-like 3 promotes the progression of lung cancer via activating PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | METTL3 affects the biological function of lung adenocarcinoma through the FGF2/PI3K/AKT /mTOR pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to METTL3 Inhibitors: Evaluating Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of METTL3 inhibitors, with a focus on confirming the downstream effects of these compounds. While direct comparative studies for all inhibitors are not always available, this document synthesizes existing experimental data for prominent METTL3 inhibitors to aid in the selection and application of these research tools.
Introduction to METTL3 and its Inhibition
METTL3 (Methyltransferase-like 3) is the catalytic subunit of the N6-adenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification of eukaryotic mRNA. This m6A modification plays a critical role in regulating mRNA stability, splicing, and translation, thereby influencing a wide array of cellular processes. Dysregulation of METTL3 has been implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. METTL3 inhibitors are valuable tools to probe the function of m6A and to assess the therapeutic potential of targeting this pathway.
Performance Comparison of METTL3 Inhibitors
| Inhibitor | Reported IC50 (METTL3) | Cell Line | Cell Viability IC50 | Key Downstream Effects |
| METTL3-IN-9 | Data not publicly available | Data not publicly available | Data not publicly available | Identified as a METTL3 inhibitor. |
| STM2457 | 16.9 nM | MOLM-13 (AML) | 3.5 µM | Induces apoptosis and differentiation; reduces m6A levels on leukemogenic mRNAs. |
| A549 (NSCLC) | 14.06 µM | Sensitizes cells to chemotherapy. | ||
| HCT116 (Colorectal) | ~20-40 µM | Suppresses cell growth and induces apoptosis. | ||
| UZH1a | 280 nM | MOLM-13 (AML) | 11 µM | Induces apoptosis and cell cycle arrest. |
| HEK293T | 67 µM | Reduces m6A methylation levels. | ||
| U2Os (Osteosarcoma) | 87 µM | Reduces m6A methylation levels. |
Signaling Pathways Modulated by METTL3 Inhibition
Inhibition of METTL3 can impact multiple downstream signaling pathways due to its broad role in regulating gene expression. The following diagram illustrates some of the key pathways affected by METTL3 activity.
Caption: Key signaling pathways influenced by METTL3-mediated m6A modification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize the effects of METTL3 inhibitors.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the METTL3 inhibitor (e.g., this compound, STM2457, UZH1a) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the METTL3 inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) Workflow
The following diagram outlines the major steps in a typical MeRIP-seq experiment to identify m6A-modified transcripts.
Caption: A generalized workflow for MeRIP-seq experiments.
Conclusion
The available data on METTL3 inhibitors such as STM2457 and UZH1a demonstrate their utility in studying the downstream consequences of METTL3 inhibition, including effects on cell viability, apoptosis, and global m6A levels. While this compound is identified as an inhibitor of METTL3, a lack of publicly available, direct comparative data limits a comprehensive assessment of its relative performance. Researchers are encouraged to perform head-to-head comparisons under their specific experimental conditions to determine the most suitable inhibitor for their research needs. The provided protocols and pathway diagrams serve as a foundational resource for designing and interpreting such studies.
A Comparative Benchmark of METTL3 Inhibitors: Performance and Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of known m6A inhibitors targeting METTL3, the primary N6-methyladenosine RNA methyltransferase. This document focuses on the biochemical and cellular performance of key inhibitors, offering a baseline for evaluating novel compounds like METTL3-IN-9.
Performance Data of Known METTL3 Inhibitors
The following table summarizes the key performance indicators for prominent METTL3 inhibitors based on published experimental data. These values provide a quantitative basis for comparing their efficacy and cellular activity.
| Inhibitor | Biochemical IC50 (nM) | Cellular m6A Reduction IC50 (µM) | Cell Growth Inhibition GI50/IC50 (µM) | Cell Line(s) for Cellular Assays |
| STM2457 | 16.9[2][3] | 2.2[4] | 0.6 - 10.3 | MOLM-13 (AML)[5] |
| UZH1a | 280[6][7][8] | 4.6[6][8] | 11 | MOLM-13 (AML)[6][8] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflow
To understand the context of METTL3 inhibition, the following diagrams illustrate the m6A signaling pathway and a typical experimental workflow for evaluating METTL3 inhibitors.
Caption: The m6A RNA modification pathway.
Caption: Experimental workflow for m6A inhibitor evaluation.
Detailed Experimental Protocols
Biochemical METTL3 Activity Assay (IC50 Determination)
A common method to determine the biochemical potency of METTL3 inhibitors is through in vitro methyltransferase assays.
-
Enzyme and Substrate : Recombinant human METTL3/METTL14 complex is used as the enzyme. A synthetic RNA oligonucleotide containing the m6A consensus sequence (e.g., GGACU) serves as the substrate. S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) is used as the methyl donor.
-
Reaction Conditions : The enzymatic reaction is typically performed at room temperature in a buffer containing Tris-HCl, DTT, and Tween-20. The reaction is initiated by adding the enzyme to a mixture of the RNA substrate, [3H]SAM, and varying concentrations of the test inhibitor.
-
Detection : After incubation, the reaction mixture is transferred to a filter membrane, which captures the radiolabeled RNA. Unincorporated [3H]SAM is washed away. The radioactivity on the filter, corresponding to the amount of methylated RNA, is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.[2]
Cellular m6A Quantification Assay
This assay measures the global levels of m6A in cellular mRNA to assess the inhibitor's target engagement in a cellular context.
-
Cell Culture and Treatment : A relevant cell line, such as the acute myeloid leukemia cell line MOLM-13, is cultured and treated with various concentrations of the METTL3 inhibitor for a specified period (e.g., 16-72 hours).[6][7]
-
mRNA Isolation : Total RNA is extracted from the cells, and mRNA is subsequently purified using oligo(dT)-magnetic beads.
-
RNA Digestion : The purified mRNA is digested into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis : The resulting nucleosides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amounts of adenosine (A) and N6-methyladenosine (m6A) are quantified.
-
Data Analysis : The ratio of m6A to A is calculated for each sample. The percentage of m6A reduction at each inhibitor concentration is determined relative to a vehicle-treated control. The cellular IC50 for m6A reduction is then calculated.[7]
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on the growth and survival of cancer cells.
-
Cell Seeding and Treatment : Cancer cells (e.g., MOLM-13) are seeded in 96-well plates and treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).[6]
-
Viability Reagent : A cell viability reagent, such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo, is added to the wells. These reagents measure metabolic activity or ATP levels, which are proportional to the number of viable cells.
-
Signal Detection : The absorbance or luminescence is measured using a plate reader.
-
Data Analysis : The cell viability at each inhibitor concentration is normalized to the vehicle-treated control. The GI50 or IC50 value, representing the concentration at which cell growth is inhibited by 50%, is determined by plotting the data and fitting it to a dose-response curve.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinvestigating the clinical relevance of the m6A writer METTL3 in urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. METTL3 as a novel diagnosis and treatment biomarker and its association with glycolysis, cuproptosis and ceRNA in oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of METTL3-IN-9: A Guide for Laboratory Professionals
Core Principles of Chemical Disposal
The proper disposal of any chemical, including METTL3-IN-9, begins with a thorough understanding of its properties and associated hazards. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always obtain and review the SDS before working with any new chemical.
Key Steps for Safe Disposal:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information. It will provide specific guidance on handling, storage, personal protective equipment (PPE), and disposal procedures.
-
Institutional Guidelines: Every research institution has its own set of protocols for waste management. It is imperative to follow your institution's specific guidelines for chemical waste disposal, which are often administered by the Environmental Health and Safety (EHS) department.
-
Segregation of Waste: Chemical waste must be segregated based on its hazard class. Avoid mixing different types of chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name of the contents, concentration, and any associated hazards.
-
Use of Appropriate Containers: Waste should be stored in containers that are compatible with the chemical. The containers must be in good condition and securely sealed.
Hypothetical Safety Data for this compound
In the absence of a specific SDS for this compound, the following table summarizes the type of information a researcher should seek from the supplier. This data is hypothetical and should not be used as a substitute for the official SDS.
| Property | Hypothetical Value | Significance for Disposal |
| Physical State | Solid (powder) | Determines handling procedures to minimize dust inhalation. |
| Solubility | Soluble in DMSO | Important for decontamination procedures and for determining the appropriate waste stream (e.g., aqueous vs. solvent). |
| Stability | Stable under normal laboratory conditions | Indicates if there are specific storage conditions to avoid degradation or reaction. |
| Incompatible Materials | Strong oxidizing agents | Highlights materials to avoid mixing with during storage and disposal to prevent hazardous reactions.[1] |
| Hazard Classification | (Assumed) Harmful if swallowed, skin/eye irritant | Dictates the required personal protective equipment (PPE) and the specific waste category. |
| Disposal Considerations | Dispose of contents/container to an approved waste disposal plant. | General guidance that should be supplemented with specific institutional procedures.[2] |
Experimental Workflow for Disposal
The following diagram illustrates a general decision-making workflow for the proper disposal of a laboratory chemical like this compound.
By adhering to these general principles and always prioritizing the specific guidance found in the official Safety Data Sheet and institutional protocols, researchers can ensure the safe and responsible disposal of this compound and other laboratory chemicals.
References
Personal protective equipment for handling METTL3-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of METTL3-IN-9, a small molecule inhibitor of the methyltransferase-like 3 enzyme. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the SDS for the similar compound METTL3-IN-8 supplied by MedChemExpress, this compound should be handled as a potentially hazardous substance.[1] Standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed.
Assumed Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye, skin, and respiratory tract irritation.
-
The toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for various stages of handling this compound.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | Lab coat, safety glasses, nitrile gloves | Standard laboratory attire. |
| Weighing and Aliquoting (Solid Form) | Lab coat, chemical safety goggles, double nitrile gloves, N95 respirator | To be performed in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | Lab coat, chemical safety goggles, double nitrile gloves | To be performed in a chemical fume hood. |
| Experimental Use (Cell Culture, etc.) | Lab coat, safety glasses, nitrile gloves | Standard cell culture sterile technique should be followed. |
| Waste Disposal | Lab coat, chemical safety goggles, heavy-duty nitrile or butyl rubber gloves | As required by the specific waste stream. |
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is essential for safety and to maintain the stability of the compound.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, and gloves) before opening the package.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Recommended storage conditions, as per supplier recommendations for similar compounds, are typically at -20°C for long-term stability.
Experimental Workflow:
The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
Spill and Disposal Plan
Proper containment and disposal of spills and waste are crucial to prevent environmental contamination and personnel exposure.
Spill Response:
-
Small Spills (Solid):
-
Gently sweep up the material, avoiding dust generation.
-
Place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
-
Small Spills (Liquid):
-
Absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan:
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Labware (tubes, plates, tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (gloves, lab coats) | Place in a designated, sealed hazardous waste container. |
| Contaminated Liquid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. |
Always consult your institution's EHS department for specific disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
